molecular formula C26H29N5O7 B1678038 Pralnacasan CAS No. 192755-52-5

Pralnacasan

Cat. No.: B1678038
CAS No.: 192755-52-5
M. Wt: 523.5 g/mol
InChI Key: CXAGHAZMQSCAKJ-WAHHBDPQSA-N
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Description

Pralnacasan is an orally bioavailable pro-drug of a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE).
PRALNACASAN is a small molecule drug with a maximum clinical trial phase of II.
NSAID, ICE inhibitor & metastasis inhibitor;  RN & structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172873
Record name Pralnacasan
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Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192755-52-5
Record name Pralnacasan [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralnacasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pralnacasan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pralnacasan mechanism of action on NLRP3 inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Pralnacasan on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralnacasan (VX-740) is a potent, orally bioavailable prodrug that is metabolized to a selective, reversible inhibitor of caspase-1. By targeting the catalytic site of this key enzyme, pralancasan effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are central mediators of inflammation downstream of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide provides a detailed overview of the mechanism of action of pralancasan, its interaction with the NLRP3 inflammasome pathway, quantitative data on its inhibitory activity, and detailed protocols for relevant in vitro experiments.

Core Mechanism of Action

Pralnacasan is a peptidomimetic prodrug designed to specifically target caspase-1.[1][2] Following oral administration, it is converted by plasma esterases into its active form.[3] The active metabolite acts as a reversible inhibitor of caspase-1 by binding to the enzyme's active site.[2][3] This binding is achieved through the formation of a thiohemiketal adduct with the catalytic cysteine residue (C285) in the active site of caspase-1, which mimics the tetrahedral transition state of the substrate.[2][3] The structure of the inhibitor is derived from the preferred caspase-1 recognition sequence, YVAD.[1] By blocking the catalytic activity of caspase-1, pralancasan prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[3]

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines like tumor necrosis factor-alpha (TNF-α).[6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate), and pore-forming toxins (e.g., nigericin), can provide the second signal.[8] This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.

Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature forms, which are subsequently secreted from the cell.[4] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

Pralnacasan's inhibitory action on caspase-1 occurs downstream of the inflammasome assembly, directly preventing the final step of cytokine maturation.

Quantitative Data: Pralnacasan Inhibition of Caspase-1

The potency of pralancasan's active metabolite as a caspase-1 inhibitor has been quantified in several studies.

ParameterValueSpeciesAssay ConditionsReference
Ki 1.4 nMNot SpecifiedNot Specified[9]
IC50 1.3 nMNot SpecifiedPreclinical studies

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Pralnacasan_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) DAMPs (e.g., TNF-α) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) pro_IL1b pro-IL-1β Stimuli Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome Oligomerization ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active Auto-activation Caspase1_active->pro_IL1b Cleavage pro_IL18 pro-IL-18 Caspase1_active->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1_active->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Pralnacasan Pralnacasan (Active Metabolite) Pralnacasan->Caspase1_active Inhibition

Caption: NLRP3 inflammasome pathway and the inhibitory action of pralancasan.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_inflammasome_activation Inflammasome Activation cluster_assays Downstream Assays start Seed THP-1 Monocytes differentiate Differentiate with PMA (e.g., 50 nM, 24h) start->differentiate prime Prime with LPS (e.g., 1 µg/mL, 4h) differentiate->prime treat Treat with Pralnacasan (Dose-response) prime->treat activate Activate with Nigericin or ATP (e.g., 10 µM Nigericin, 1h) treat->activate collect Collect Supernatant and Cell Lysate activate->collect elisa IL-1β ELISA on Supernatant collect->elisa caspase_assay Caspase-1 Activity Assay on Cell Lysate collect->caspase_assay pyroptosis_assay LDH Release Assay for Pyroptosis on Supernatant collect->pyroptosis_assay

Caption: Experimental workflow for assessing pralancasan's efficacy.

Experimental Protocols
1. NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the in vitro activation of the NLRP3 inflammasome in the human monocytic cell line THP-1, a common model for studying inflammation.[10][11][12]

Materials:

  • THP-1 monocytes (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin or ATP

  • Pralnacasan

  • 96-well cell culture plates

Methodology:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 4 x 10^5 cells/mL in a 96-well plate.[12]

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50 nM.[12]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12]

  • Priming (Signal 1):

    • After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium.

    • Prime the cells with LPS at a concentration of 1 µg/mL for 4 hours.[13]

  • Inhibitor Treatment:

    • Following priming, remove the LPS-containing medium.

    • Add fresh medium containing various concentrations of pralancasan (or vehicle control) and incubate for 1 hour.

  • Activation (Signal 2):

    • To activate the NLRP3 inflammasome, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells for caspase-1 activity assay.

2. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[14][15][16]

Materials:

  • Human IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • Cell culture supernatants from the inflammasome activation experiment

  • Wash buffer

  • Stop solution

  • Microplate reader

Methodology:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[14]

  • Sample and Standard Incubation:

    • Wash the plate and add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells.[16]

    • Incubate for 2-3 hours at room temperature.[16]

  • Detection Antibody Incubation:

    • Wash the plate and add the biotinylated detection antibody.[15]

    • Incubate for 1 hour at room temperature.[14]

  • Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-HRP conjugate.[15]

    • Incubate for 30 minutes at room temperature.[16]

  • Substrate Development:

    • Wash the plate and add the TMB substrate.[16]

    • Incubate in the dark for 15-30 minutes at room temperature.[16]

  • Measurement:

    • Stop the reaction with the stop solution.[16]

    • Read the absorbance at 450 nm using a microplate reader.[16]

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

3. Caspase-1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of caspase-1 in cell lysates using a colorimetric substrate.[17][18]

Materials:

  • Cell lysates from the inflammasome activation experiment

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)[19]

  • Assay buffer

  • 96-well plate

  • Microplate reader

Methodology:

  • Cell Lysis:

    • After collecting the supernatant, lyse the cells in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the caspase-1 substrate Ac-YVAD-pNA to a final concentration of 200 µM.[20]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Measurement:

    • Measure the absorbance at 400-405 nm using a microplate reader.[18][20] The absorbance is proportional to the amount of pNA released, which indicates caspase-1 activity.

    • Compare the activity in pralancasan-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

Pralnacasan is a well-characterized, potent, and selective inhibitor of caspase-1 that effectively abrogates the downstream inflammatory signaling of the NLRP3 inflammasome. Its mechanism of action, involving the reversible inhibition of the caspase-1 active site, prevents the maturation of key pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of pralancasan and other potential inflammasome inhibitors in a controlled in vitro setting. This in-depth understanding is crucial for the continued development of targeted anti-inflammatory therapeutics.

References

Pralnacasan (VX-740): A Technical Chronicle of a Pioneering Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralnacasan (VX-740), a potent, selective, and orally bioavailable inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, represents a significant milestone in the exploration of anti-inflammatory therapeutics. Developed by Vertex Pharmaceuticals, Pralnacasan was a pioneering agent targeting the inflammasome pathway, a critical component of the innate immune system. Although its clinical development was ultimately halted due to long-term toxicity findings in preclinical studies, the story of Pralnacasan offers invaluable insights into the science of caspase-1 inhibition, the intricacies of drug development, and the challenges of translating potent enzymatic inhibition into safe and effective therapies. This in-depth guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of Pralnacasan, tailored for a technical audience.

Introduction: The Rationale for Caspase-1 Inhibition

The inflammatory process, while essential for host defense, can become dysregulated and contribute to the pathology of numerous chronic diseases, including rheumatoid arthritis and osteoarthritis. A key mediator of inflammation is the cytokine Interleukin-1β (IL-1β), which is produced as an inactive precursor, pro-IL-1β. The proteolytic cleavage of pro-IL-1β into its active, secreted form is catalyzed by caspase-1.[1][2] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[2][3] By inhibiting caspase-1, it was hypothesized that the production of mature IL-1β and another pro-inflammatory cytokine, IL-18, could be suppressed, thereby offering a targeted anti-inflammatory therapeutic strategy.[4][5]

Discovery and Preclinical Development

Pralnacasan (VX-740) was discovered by Vertex Pharmaceuticals as a result of an extensive drug discovery program focused on identifying small molecule inhibitors of caspase-1.[6] It is a non-peptide, orally bioavailable prodrug of the active inhibitor.[5][7]

Mechanism of Action

Pralnacasan is a reversible and specific inhibitor of caspase-1.[7] The active form of the drug targets the active site of the enzyme, preventing the processing of pro-IL-1β and pro-IL-18.

Potency and Selectivity

The active metabolite of Pralnacasan is a potent inhibitor of caspase-1, with a reported Ki of 1.4 nM.[8]

Parameter Value Reference
Target Caspase-1 (Interleukin-1β Converting Enzyme)[8]
Ki 1.4 nM[8]
Mechanism Reversible Inhibition[7]

Table 1: In Vitro Potency of Pralnacasan's Active Metabolite

Preclinical Efficacy in Animal Models

Pralnacasan demonstrated significant efficacy in animal models of inflammatory diseases, particularly osteoarthritis.

In two distinct mouse models of osteoarthritis, Pralnacasan showed a reduction in joint damage.[4]

  • Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice: Oral administration of Pralnacasan at doses of 12.5 and 50 mg/kg twice daily resulted in a significant reduction of osteoarthritis histopathological scores by 13-22%.[4]

  • Spontaneous Osteoarthritis in STR/1N Mice: In this model, Pralnacasan administered in the feed at a high dose of 4200 ppm also significantly reduced osteoarthritis scores.[4] Furthermore, it led to a significant reduction in urinary biomarkers of joint damage, with a 59% decrease in hydroxylysylpyridinoline (HP) cross-links and an 84% reduction in the HP/LP (lysylpyridinoline) ratio.[4]

Animal Model Dosing Regimen Key Findings Reference
Collagenase-Induced OA (Balb/c mice)12.5 and 50 mg/kg, twice daily (oral)13-22% reduction in histopathological scores[4]
Spontaneous OA (STR/1N mice)4200 ppm in feedSignificant reduction in histopathological scores; 59% reduction in urinary HP, 84% reduction in urinary HP/LP ratio[4]

Table 2: Summary of Pralnacasan Efficacy in Murine Osteoarthritis Models

Preclinical studies also demonstrated that Pralnacasan could inhibit type II collagen-induced arthritis in mice, reducing forepaw inflammation and decreasing disease severity by 70%.[7]

Clinical Development

Pralnacasan advanced into clinical trials for the treatment of rheumatoid arthritis.

Phase I Clinical Trials

Phase I studies in healthy volunteers were initiated in October 1998 by Vertex and their partner Hoechst Marion Roussel (later Aventis).[6] These trials, involving 50 volunteers, were designed to assess the pharmacokinetics and tolerability of single doses of the compound.[6] The results indicated that Pralnacasan was well-tolerated and possessed good oral bioavailability.[7]

Phase II Clinical Trials

Following the promising Phase I results, a Phase II clinical trial was initiated to evaluate the efficacy and safety of Pralnacasan in patients with rheumatoid arthritis.[9] A 28-day pilot study in rheumatoid arthritis patients was also completed in Europe. Initial results from Phase I/IIa studies suggested that Pralnacasan significantly reduced joint symptoms and inflammation in patients with rheumatoid arthritis.[7]

Discontinuation of Clinical Development

In November 2003, Vertex and Aventis announced the voluntary suspension of the Phase II clinical trials of Pralnacasan.[10] This decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities in animals exposed to high doses of the drug.[10] It is important to note that similar liver toxicity had not been observed in human trials up to that point.[10] However, as a precautionary measure, the clinical program was halted pending further evaluation of the animal toxicology results.[7]

Signaling Pathways and Experimental Workflows

The Inflammasome Signaling Pathway

Pralnacasan's therapeutic target, caspase-1, is a key effector enzyme in the inflammasome signaling pathway. This pathway is critical for the innate immune response to pathogens and cellular damage.

Inflammasome_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_inflammasome_assembly Inflammasome Assembly PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., TLR) PAMPs_DAMPs->PRR binds NFkB NF-κB Signaling PRR->NFkB activates pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b upregulates transcription pro_IL18 pro-IL-18 (inactive) NFkB->pro_IL18 upregulates transcription NLRP3 NLRP3 NFkB->NLRP3 upregulates transcription IL1b IL-1β (active) IL18 IL-18 (active) ASC ASC NLRP3->ASC recruits Inflammasome Inflammasome Complex pro_caspase1 pro-caspase-1 (inactive) ASC->pro_caspase1 recruits caspase1 Caspase-1 (active) Inflammasome->caspase1 activates (auto-cleavage) caspase1->pro_IL1b cleaves caspase1->pro_IL18 cleaves Secretion Secretion IL1b->Secretion IL18->Secretion Pralnacasan Pralnacasan (VX-740) Pralnacasan->caspase1 inhibits Inflammation Inflammation Secretion->Inflammation

Figure 1: The Inflammasome Signaling Pathway and the Site of Pralnacasan Inhibition.

Experimental Workflow: In Vitro Caspase-1 Inhibition Assay

The potency of Pralnacasan and other caspase-1 inhibitors is typically determined using an in vitro enzymatic assay. The general workflow for such an assay is outlined below.

Caspase1_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Caspase-1 - Fluorogenic Substrate (e.g., Ac-YVAD-AFC) - Assay Buffer - Pralnacasan (Test Compound) start->prepare_reagents prepare_plate Prepare 96-well Plate: - Add Assay Buffer - Add serial dilutions of Pralnacasan - Add control wells (no inhibitor) prepare_reagents->prepare_plate add_enzyme Add Recombinant Caspase-1 to all wells prepare_plate->add_enzyme incubate1 Pre-incubate to allow inhibitor binding add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate to all wells incubate1->add_substrate incubate2 Incubate to allow enzymatic reaction add_substrate->incubate2 read_fluorescence Read Fluorescence (Excitation/Emission) incubate2->read_fluorescence analyze_data Data Analysis: - Plot Fluorescence vs. Inhibitor Concentration - Calculate IC50/Ki read_fluorescence->analyze_data end End analyze_data->end

Figure 2: General Experimental Workflow for an In Vitro Caspase-1 Inhibition Assay.

Experimental Protocols

While specific, detailed internal protocols from Vertex Pharmaceuticals are not publicly available, the following represents a generalized, literature-based protocol for a key experiment.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1 (active enzyme)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compound (e.g., Pralnacasan) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Add a fixed amount of recombinant human caspase-1 to each well of the 96-well plate containing either the test compound dilutions or vehicle control (assay buffer with DMSO).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for AFC, excitation ~400 nm, emission ~505 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

Pralnacasan (VX-740) was a pioneering effort in the targeted inhibition of caspase-1 for the treatment of inflammatory diseases. Its potent and selective profile, coupled with oral bioavailability, demonstrated the feasibility of this therapeutic approach. The preclinical efficacy data in models of arthritis were encouraging and supported its advancement into clinical trials.

The discontinuation of Pralnacasan's development due to long-term animal toxicity highlights a critical challenge in drug development: ensuring the long-term safety of potent enzyme inhibitors that may have unforeseen off-target effects or consequences of sustained pathway inhibition. Despite its ultimate fate, the research and development of Pralnacasan have significantly contributed to our understanding of the inflammasome pathway and have paved the way for the development of next-generation caspase inhibitors and other modulators of this critical inflammatory signaling cascade. The lessons learned from the Pralnacasan program continue to inform the design and development of novel anti-inflammatory therapies.

References

Pralnacasan: A Technical Guide to its Role in Inhibiting IL-1β Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1, and its critical role in the modulation of the inflammatory cytokine Interleukin-1β (IL-1β). This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of Pralnacasan.

Introduction: The IL-1β Pathway and the Therapeutic Potential of Pralnacasan

Interleukin-1β is a powerful pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases.[1][2] Unlike many cytokines, IL-1β is synthesized as an inactive precursor, pro-IL-1β, which requires proteolytic cleavage to become biologically active. This critical activation step is mediated by the cysteine protease Caspase-1.[1][2]

Pralnacasan (also known as VX-740 or HMR 3480) is an orally bioavailable prodrug that is converted in the body to its active form, VRT-18858 (or RU 36384).[3][4] As a non-peptide, reversible inhibitor of Caspase-1, Pralnacasan effectively blocks the processing of pro-IL-1β, thereby preventing the release of its mature, active form and subsequent inflammatory signaling.[1][2][3] This targeted mechanism of action has positioned Pralnacasan as a significant therapeutic candidate for conditions such as rheumatoid arthritis and osteoarthritis.[1][4]

Mechanism of Action: Targeting the Inflammasome

Pralnacasan's therapeutic effect is achieved through the direct inhibition of Caspase-1, an enzyme also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 itself is activated within a multi-protein complex called the inflammasome. The inflammasome assembles in response to various pathogenic and sterile danger signals, leading to the autocatalytic activation of pro-caspase-1. Activated Caspase-1 then proceeds to cleave pro-IL-1β into its active 17 kDa form, which is subsequently secreted from the cell.

By binding to the active site of Caspase-1, Pralnacasan's active metabolite, VRT-18858, prevents the processing of pro-IL-1β, thus halting the inflammatory cascade at a key upstream point.

cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 NFkB NF-κB Activation TLR->NFkB pro_IL1b_gene pro-IL-1β Gene Transcription NFkB->pro_IL1b_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b mature_IL1b Mature IL-1β pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1b Cleavage Pralnacasan Pralnacasan (Active Form) Pralnacasan->Caspase1 Inhibition Secretion Secretion mature_IL1b->Secretion

Pralnacasan inhibits Caspase-1, blocking IL-1β maturation.

Quantitative Data: Potency and Selectivity

Pralnacasan is a highly potent and selective inhibitor of Caspase-1. The following tables summarize the key quantitative metrics for Pralnacasan and its active form.

Table 1: In Vitro Inhibitory Activity of Pralnacasan (VX-740) against Caspase-1

ParameterValueReference(s)
Ki1.4 nM[3][5]
IC501.3 nM[1]

Table 2: Selectivity Profile of Pralnacasan

Preclinical studies have demonstrated the high selectivity of Pralnacasan for Caspase-1 over other caspases, particularly those involved in apoptosis.

Caspase TargetInhibitionReference(s)
Caspase-1Nanomolar (IC50 = 1.3 nM)[1]
Caspase-3Micromolar[1]
Caspase-8Micromolar[1]

Table 3: In Vivo Efficacy of Pralnacasan in Murine Models of Osteoarthritis

Pralnacasan has demonstrated significant efficacy in reducing joint damage in animal models of osteoarthritis.[4]

ModelTreatmentDosageOutcomeReference(s)
Collagenase-induced OA (Balb/c mice)Pralnacasan (oral gavage)12.5 and 50 mg/kg (twice daily)Significant reduction in OA (13-22%)[4]
Spontaneous OA (STR/1N mice)Pralnacasan (in food)4200 ppmSignificant reduction in OA[4]
Spontaneous OA (STR/1N mice)Pralnacasan (in food)4200 ppm59% reduction in urinary HP cross-links[4]
Spontaneous OA (STR/1N mice)Pralnacasan (in food)4200 ppm84% reduction in the ratio of HP/LP cross-links[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Pralnacasan.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of Pralnacasan's active form on recombinant human Caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Pralnacasan active form (VRT-18858) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare serial dilutions of the Pralnacasan active form in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include wells with DMSO only as a vehicle control.

  • Add 25 µL of recombinant human Caspase-1 (at a final concentration that gives a linear rate of substrate cleavage) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the Caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.

  • Immediately begin kinetic readings on a fluorometric plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start Start prep_inhibitor Prepare Pralnacasan Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_caspase1 Add Recombinant Caspase-1 add_inhibitor->add_caspase1 incubate Incubate at 37°C (15 min) add_caspase1->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro Caspase-1 inhibition assay.
Cellular IL-1β Release Assay

This protocol details the measurement of IL-1β release from human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) and the effect of Pralnacasan.

Materials:

  • Human PBMCs or THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Pralnacasan (prodrug form for cellular assays) dissolved in DMSO

  • Human IL-1β ELISA kit

  • 96-well cell culture plate

  • Centrifuge

Procedure:

  • Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well). For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of Pralnacasan or vehicle (DMSO) for 1 hour.

  • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.

  • Induce inflammasome activation and IL-1β release by adding ATP to a final concentration of 5 mM and incubate for an additional 30-60 minutes at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibition of IL-1β release by Pralnacasan.

start Start seed_cells Seed Monocytes/ PBMCs start->seed_cells pretreat Pre-treat with Pralnacasan seed_cells->pretreat prime_lps Prime with LPS (3-4 hours) pretreat->prime_lps induce_atp Induce with ATP (30-60 min) prime_lps->induce_atp centrifuge Centrifuge Plate induce_atp->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa end End elisa->end

Workflow for cellular IL-1β release assay.

Conclusion

Pralnacasan is a well-characterized, potent, and selective inhibitor of Caspase-1 that effectively blocks the processing and release of the pro-inflammatory cytokine IL-1β. Its oral bioavailability and demonstrated efficacy in preclinical models of inflammatory disease highlight its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of the IL-1β pathway and the development of novel anti-inflammatory therapies. Further investigation into the clinical applications of Pralnacasan and similar Caspase-1 inhibitors is warranted.

References

Pralnacasan: A Technical Guide to its Application as a Chemical Probe for Caspase-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1. Pralnacasan serves as a critical chemical probe for investigating the role of the inflammasome and Caspase-1 in inflammatory signaling pathways. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for its use in research settings.

Introduction: The Role of Pralnacasan in Caspase-1 Research

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2][3] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[4][5][6] Upon activation, Caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[2][3][4] It also cleaves Gasdermin-D to induce pyroptosis, a pro-inflammatory form of programmed cell death.[4]

Given its central role in inflammation, Caspase-1 is a significant therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.[1][2][3] Chemical probes are indispensable tools for dissecting the function of specific enzymes like Caspase-1 within these complex biological pathways.

Pralnacasan (also known as VX-740 or HMR 3480) is a potent, selective, non-peptide, and orally bioavailable inhibitor of Caspase-1.[7][8][9] It is a prodrug that is metabolized to its active form, which acts as a reversible, covalent inhibitor of the Caspase-1 active site.[2][3] Despite the discontinuation of its clinical development due to liver abnormalities observed in long-term, high-dose animal studies, Pralnacasan remains a valuable and widely used tool for the preclinical investigation of Caspase-1 biology.[1][10]

Mechanism of Action

Pralnacasan functions as a pseudosubstrate inhibitor that targets the catalytic cysteine residue within the active site of Caspase-1.[2][3] As a prodrug, it requires in vivo esterase cleavage to yield its active aldehyde form. This active metabolite then forms a reversible covalent bond with the catalytic cysteine, effectively blocking the enzyme's ability to bind and cleave its natural substrates like pro-IL-1β and pro-IL-18.[2][11] By inhibiting Caspase-1, Pralnacasan effectively suppresses the maturation and release of these key inflammatory mediators, thereby dampening the inflammatory response.

Quantitative Inhibitory Data

The potency and selectivity of Pralnacasan are critical attributes for its use as a chemical probe. The following table summarizes key quantitative data for Pralnacasan's inhibitory activity. Note that Ki and IC50 values, while related, are measured under different conditions and should be interpreted accordingly.[12][13][14]

Target Inhibitor Parameter Value (nM) Reference
Caspase-1 (ICE)PralnacasanKi1.4[7][9]
Caspase-1 (ICE)PralnacasanIC501.3[10]
Caspase-3PralnacasanIC50>1000 (Micromolar inhibition)[10]
Caspase-8PralnacasanIC50>1000 (Micromolar inhibition)[10]

Note: The high IC50 values against Caspase-3 and -8 demonstrate Pralnacasan's selectivity for the inflammatory Caspase-1 over apoptotic caspases.

Caspase-1 Signaling Pathway

Pralnacasan inhibits the downstream effects of inflammasome activation. The canonical NLRP3 inflammasome pathway is a well-characterized signaling cascade that leads to Caspase-1 activation. The diagram below illustrates this pathway and the point of inhibition by Pralnacasan.

NLRP3_Inflammasome_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription & Translation NFkB->Transcription pro_IL1B pro-IL-1β pro-IL-18 Transcription->pro_IL1B NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive IL1B_active Mature IL-1β / IL-18 (Secretion) pro_IL1B->IL1B_active Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active autocatalysis Casp1_active->pro_IL1B cleaves GSDMD Gasdermin-D Cleavage Casp1_active->GSDMD cleaves Pralnacasan Pralnacasan Pralnacasan->Casp1_active Inhibits Pyroptosis Pyroptosis GSDMD->Pyroptosis

Canonical NLRP3 inflammasome pathway and Pralnacasan's point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for using Pralnacasan to probe Caspase-1 function in various experimental systems.

This protocol measures the direct inhibitory effect of Pralnacasan on recombinant human Caspase-1. Luminescence- or fluorescence-based commercial kits are widely available.[15][16][17]

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 substrate (e.g., Z-WEHD-aminoluciferin for luminescence or Ac-YVAD-AMC for fluorescence)

  • Assay buffer (provided with kits)

  • Pralnacasan (and its active metabolite, if available)

  • 96-well white or black opaque plates

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of Pralnacasan in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Pralnacasan dilution (or vehicle control, e.g., DMSO)

    • Recombinant Caspase-1 enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Caspase-1 substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a plate reader. Measure luminescence or fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, or as a single endpoint reading after a defined incubation period (e.g., 1 hour) at room temperature, protected from light.[16][17]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Pralnacasan.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol uses murine bone marrow-derived macrophages (BMDMs) or the J774A.1 macrophage cell line to assess Pralnacasan's ability to block inflammasome activation in a cellular context.[15][18][19][20]

Materials:

  • BMDMs or J774A.1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for priming

  • ATP or Nigericin for activation

  • Pralnacasan

  • ELISA kit for murine IL-1β

  • Reagents for Western blotting (antibodies for Caspase-1 p20 subunit)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Plate BMDMs or J774A.1 cells in a 12-well or 24-well plate at an appropriate density (e.g., 0.5 x 10^6 cells/well) and allow them to adhere overnight.[15][21]

  • Inhibitor Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing the desired concentrations of Pralnacasan or vehicle control. Incubate for 1-2 hours.

  • Priming (Signal 1): Add LPS to a final concentration of 100-500 ng/mL to each well. Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[15][21]

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (2-5 mM) or Nigericin (5-10 µM), to the wells. Incubate for an additional 1-2 hours.[15][21]

  • Sample Collection:

    • Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube for analysis.

    • Lyse the remaining adherent cells in RIPA buffer or a similar lysis buffer for Western blot analysis.

  • Downstream Analysis:

    • ELISA: Measure the concentration of secreted IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Western Blot: Analyze cell lysates and/or concentrated supernatants for the presence of the cleaved (active) p20 subunit of Caspase-1.[21]

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis-induced cell lysis.[18][21]

This protocol is adapted from studies demonstrating the efficacy of Pralnacasan in reducing joint damage in mouse models of osteoarthritis (OA), showcasing its utility as a probe in vivo.[7][22]

Materials:

  • Female Balb/c mice or male STR/1N mice (prone to spontaneous OA)

  • Collagenase (for induced OA model)

  • Pralnacasan

  • Oral gavage needles

  • Histology equipment and reagents (for joint damage assessment)

  • HPLC (for biomarker analysis)

Procedure:

  • Model Induction (Collagenase Model): Induce OA in Balb/c mice via intra-articular injection of collagenase into the knee joint.

  • Pralnacasan Administration:

    • Prepare Pralnacasan for oral administration. For the collagenase model, doses such as 12.5, 25, and 50 mg/kg can be administered twice daily via oral gavage.[22]

    • For the spontaneous STR/1N model, Pralnacasan can be mixed into the animal feed at concentrations like 700 or 4200 ppm.[22]

    • Treatment duration can range from several weeks to months depending on the model.

  • Monitoring: Monitor animal weight and general health throughout the study. Pralnacasan has been shown to be well-tolerated in these models.[7][22]

  • Endpoint Analysis:

    • Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological processing (decalcification, sectioning, and staining with Safranin O/Fast Green) to assess cartilage damage, osteophyte formation, and synovial inflammation using a semi-quantitative scoring system.[22]

    • Biomarkers: In some models, urine can be collected to measure levels of collagen cross-links (HP and LP) by HPLC, which serve as indicators of joint damage.[22]

  • Data Analysis: Compare the histopathological scores and biomarker levels between the Pralnacasan-treated groups and the vehicle control group to determine the effect of Caspase-1 inhibition on disease progression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based experiment designed to test the efficacy of Pralnacasan on inflammasome activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis start Start seed_cells Seed Macrophages (e.g., BMDMs) start->seed_cells end End adhere_cells Incubate Overnight (Allow Adherence) seed_cells->adhere_cells add_pralnacasan Pre-treat with Pralnacasan (or Vehicle) adhere_cells->add_pralnacasan prime_lps Prime with LPS (Signal 1) add_pralnacasan->prime_lps activate_atp Activate with ATP/Nigericin (Signal 2) prime_lps->activate_atp collect_samples Collect Supernatant & Cell Lysate activate_atp->collect_samples elisa IL-1β ELISA (Supernatant) collect_samples->elisa western Western Blot for Cleaved Caspase-1 collect_samples->western ldh LDH Assay for Pryoptosis collect_samples->ldh elisa->end western->end ldh->end

Workflow for assessing Pralnacasan's inhibition of inflammasome activation.

Conclusion

Pralnacasan is a highly potent and selective Caspase-1 inhibitor that serves as an invaluable chemical probe for elucidating the role of the inflammasome in health and disease. Its oral bioavailability makes it suitable for both in vitro and in vivo studies.[1][7][10] While its clinical development was halted, its well-characterized mechanism of action and selectivity profile ensure its continued importance in preclinical research. By using Pralnacasan, researchers can effectively modulate the Caspase-1 pathway to investigate its contribution to various inflammatory pathologies, validate it as a therapeutic target, and explore the downstream consequences of its inhibition.

References

Pralnacasan's Precision Strike: A Deep Dive into Its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide dissects the target selectivity profile of pralnacasan (VX-740), a potent, orally bioavailable, and reversible inhibitor of caspase-1. This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and the experimental methodologies employed in its evaluation.

Pralnacasan is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-018858. This active form is a non-peptide inhibitor of the interleukin-1β converting enzyme (ICE), more commonly known as caspase-1.[1] Caspase-1 plays a pivotal role in the inflammatory process by proteolytically maturing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting this key enzyme, pralnacasan effectively blocks the production of these potent inflammatory mediators.

Quantitative Selectivity Profile

The selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. Pralnacasan has been characterized as a potent and selective inhibitor of caspase-1. The following table summarizes the available quantitative data on the inhibitory activity of pralnacasan's active metabolite against a panel of human caspases.

TargetInhibition Constant (Ki)IC50
Caspase-11.4 nM[2][3]

Note: Comprehensive quantitative data for a full panel of caspases remains largely within proprietary Vertex Pharmaceuticals documentation. The available public literature primarily emphasizes its high potency for caspase-1 with notations of significantly lower, micromolar-range inhibition for other caspases.

Mechanism of Action: Targeting the Inflammatory Cascade

Pralnacasan's therapeutic potential stems from its direct inhibition of caspase-1. The signaling pathway influenced by pralnacasan is central to the innate immune response.

Pralnacasan Mechanism of Action cluster_0 Inflammatory Stimuli (e.g., PAMPs, DAMPs) cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation & Cytokine Processing cluster_3 Inflammatory Response PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature)->Inflammation Pralnacasan Pralnacasan Pralnacasan->Caspase-1 (active) inhibits

Pralnacasan's inhibition of active Caspase-1.

Experimental Protocols

The determination of the target selectivity profile of pralnacasan involves a series of in vitro enzymatic assays. While the specific proprietary protocols from Vertex Pharmaceuticals are not publicly available, a generalized, representative protocol for a caspase-1 inhibition assay is detailed below.

Generalized Caspase-1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against recombinant human caspase-1.

Caspase-1 Inhibition Assay Workflow reagent_prep Reagent Preparation assay_plate Assay Plate Preparation (96-well, black, flat-bottom) reagent_prep->assay_plate incubation1 Pre-incubation (Test Compound + Enzyme) assay_plate->incubation1 reaction_init Reaction Initiation (Substrate Addition) incubation1->reaction_init incubation2 Reaction Incubation (Room Temperature, Dark) reaction_init->incubation2 detection Fluorescence Detection (Excitation/Emission) incubation2->detection data_analysis Data Analysis (IC50/Ki Determination) detection->data_analysis

Workflow for a typical Caspase-1 inhibition assay.

1. Materials and Reagents:

  • Recombinant Human Caspase-1: Purified, active enzyme.

  • Assay Buffer: Typically contains HEPES, sucrose, CHAPS, and DTT.

  • Fluorogenic Substrate: A peptide substrate for caspase-1 conjugated to a fluorophore, such as Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al 7-amino-4-trifluoromethylcoumarin).

  • Test Compound: Pralnacasan (or its active metabolite, VRT-018858) serially diluted to various concentrations.

  • Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Negative Control: Vehicle (e.g., DMSO).

  • Assay Plates: Black, flat-bottom 96-well microplates suitable for fluorescence measurements.

2. Assay Procedure:

  • Enzyme Preparation: The recombinant human caspase-1 is diluted to a final working concentration in the assay buffer.

  • Plate Setup:

    • To appropriate wells of the 96-well plate, add the serially diluted test compound.

    • Add the positive and negative controls to their respective wells.

  • Enzyme Addition: Add the diluted caspase-1 to all wells except for the blank (no enzyme) controls.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: The fluorescence intensity is measured at regular intervals over a specific period (e.g., 30-60 minutes) using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.

Off-Target Selectivity Profile

While the primary focus of pralnacasan's development was on its interaction with caspases, a thorough understanding of its broader off-target profile is essential for a complete safety assessment. Preclinical development of therapeutic candidates typically involves screening against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.

Due to the proprietary nature of much of the preclinical data, a comprehensive public list of off-target screening results for pralnacasan is not available. However, the clinical development of pralnacasan was halted due to liver toxicity observed in long-term animal studies, suggesting potential off-target effects or metabolite-related toxicity in the liver that were not predicted by initial in vitro screening.

Conclusion

Pralnacasan is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. Its mechanism of action is well-defined, and it has demonstrated significant efficacy in preclinical models of inflammatory diseases. While its clinical development was halted due to toxicity concerns, the study of pralnacasan has provided valuable insights into the therapeutic potential of caspase-1 inhibition and serves as an important case study in drug development. The data and methodologies presented in this guide offer a foundational understanding of pralnacasan's target selectivity profile for researchers and professionals in the field.

References

Pralnacasan: A Deep Dive into its Pharmacokinetics and Discontinued Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Pralnacasan (also known as HMR 3480 or VX-740) is an orally bioavailable prodrug of a potent, non-peptide inhibitor of caspase-1, an enzyme critical to the inflammatory process.[1][2] Developed by Vertex Pharmaceuticals and Aventis Pharma, it was investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Despite showing promise as a modulator of the inflammatory cascade, the clinical development of Pralnacasan was halted in November 2003.[2] The suspension of Phase II clinical trials was a voluntary decision following the discovery of liver abnormalities in a nine-month animal toxicity study at high doses.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetics of Pralnacasan, its mechanism of action through the caspase-1 signaling pathway, and the toxicological findings that led to the cessation of its development. Due to the discontinuation of its development, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This document synthesizes the available information to serve as a resource for researchers in the field of inflammatory drug development.

Introduction

Pralnacasan is a dipeptide that acts as a prodrug, being converted in vivo to its active metabolite, RU 36384/VRT-18858.[3] The primary therapeutic target of Pralnacasan is the interleukin-1beta converting enzyme (ICE), more commonly known as caspase-1.[1] By inhibiting this enzyme, Pralnacasan was designed to block the production of mature pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators in a variety of inflammatory diseases.[4][5]

Mechanism of Action: The Caspase-1 Signaling Pathway

Pralnacasan exerts its anti-inflammatory effects by inhibiting the activity of caspase-1. Caspase-1 is a central component of a multiprotein complex called the inflammasome.[1][5] The activation of the inflammasome is a key event in the innate immune response to pathogens and other danger signals.

The canonical inflammasome pathway, which Pralnacasan targets, can be summarized as follows:

  • Priming Signal: The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of pro-IL-1β and other inflammasome components through the activation of transcription factors like NF-κB.

  • Activation Signal: A second signal, such as ion flux, reactive oxygen species (ROS), or lysosomal damage, triggers the assembly of the inflammasome complex.

  • Inflammasome Assembly: Sensor proteins, such as those from the NLR family (e.g., NLRP3), oligomerize and recruit the adaptor protein ASC.

  • Caspase-1 Activation: Pro-caspase-1 is recruited to the inflammasome complex, leading to its dimerization and auto-activation through proteolytic cleavage.[5]

  • Cytokine Maturation and Secretion: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[5]

Pralnacasan's active metabolite directly inhibits the enzymatic activity of activated caspase-1, thereby preventing the maturation and secretion of IL-1β and IL-18.

Signaling Pathway Diagram

Pralnacasan_Mechanism_of_Action cluster_cell Immune Cell cluster_activation Signal 2 (Activation) PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB Signaling TLR->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription IL1B Mature IL-1β (active) Pro_IL1B->IL1B NLRP3 NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 (inactive) NLRP3->Pro_Casp1 Recruitment & Dimerization Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Secretion Pralnacasan Pralnacasan (Prodrug) Active_Metabolite Active Metabolite (RU 36384/VRT-18858) Pralnacasan->Active_Metabolite Metabolism Active_Metabolite->Casp1 Inhibition Ion_Flux K+ Efflux Ion_Flux->NLRP3 ROS ROS ROS->NLRP3 Lysosomal_Damage Lysosomal Damage Lysosomal_Damage->NLRP3

Figure 1: Pralnacasan's Mechanism of Action

Pharmacokinetics: A Qualitative Overview

Due to the early termination of its clinical development, a comprehensive public record of the pharmacokinetic profile of Pralnacasan is not available. The following represents a qualitative summary based on limited information.

Absorption

Pralnacasan was designed to be orally bioavailable.[1] As a prodrug, it is absorbed in the gastrointestinal tract and subsequently converted to its active metabolite.

Distribution

Specific data on the volume of distribution and protein binding of Pralnacasan and its active metabolite are not publicly available.

Metabolism

Pralnacasan is metabolized to its active form, RU 36384/VRT-18858.[3] Further details on the specific enzymes involved in this conversion and subsequent metabolic pathways have not been published.

Excretion

Information regarding the routes and extent of excretion of Pralnacasan and its metabolites is not available in the public domain.

Preclinical Studies and Toxicological Findings

Preclinical Efficacy Models

Pralnacasan demonstrated efficacy in animal models of inflammatory diseases. For instance, in a murine model of osteoarthritis, orally administered Pralnacasan was shown to reduce joint damage.[3]

Animal Toxicology and Discontinuation of Development

The development of Pralnacasan was halted due to findings from a nine-month animal toxicity study.[2] This study revealed liver abnormalities in animals exposed to high doses of the drug.[1] While no similar liver toxicity had been observed in human trials at the time of discontinuation, the preclinical findings were significant enough to warrant a voluntary suspension of the Phase II clinical program by Vertex Pharmaceuticals and Aventis Pharma.[1][2] The specific nature of the liver abnormalities (e.g., the histopathological findings) has not been detailed in publicly available documents.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of Pralnacasan are not publicly available. The following provides a general overview of the types of methodologies that would have been employed.

Preclinical Pharmacokinetic Studies
  • Animal Models: Typically, rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species would be used.

  • Dosing: Single and multiple ascending doses would be administered via oral and intravenous routes to determine key pharmacokinetic parameters.

  • Sample Collection: Serial blood samples would be collected at various time points post-dosing. Urine and feces would also be collected to assess excretion.

  • Bioanalysis: A validated bioanalytical method, likely high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentrations of Pralnacasan and its active metabolite in biological matrices.

Clinical Pharmacokinetic Studies (Phase I)
  • Study Population: Healthy volunteers would be enrolled.

  • Study Design: Single and multiple ascending dose studies would be conducted in a controlled clinical setting.

  • Assessments: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), safety, and tolerability would be assessed.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Models Selection of Animal Models (e.g., Rodent, Non-rodent) Dose_Admin Dose Administration (Oral, IV) Animal_Models->Dose_Admin Tox_Studies Toxicology Studies (e.g., 9-month liver toxicity) Animal_Models->Tox_Studies Sample_Collection_Pre Biological Sample Collection (Blood, Urine, Feces) Dose_Admin->Sample_Collection_Pre Bioanalysis_Pre Bioanalytical Quantification (LC-MS/MS) Sample_Collection_Pre->Bioanalysis_Pre PK_Analysis_Pre Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Bioanalysis_Pre->PK_Analysis_Pre Phase_I Phase I Clinical Trials (Healthy Volunteers) PK_Analysis_Pre->Phase_I Informs Starting Dose Tox_Studies->Phase_I Safety Data SAD_MAD Single & Multiple Ascending Doses Phase_I->SAD_MAD Sample_Collection_Clin Biological Sample Collection (Blood, Urine) SAD_MAD->Sample_Collection_Clin Safety_Tol Safety & Tolerability Assessment SAD_MAD->Safety_Tol Bioanalysis_Clin Bioanalytical Quantification Sample_Collection_Clin->Bioanalysis_Clin PK_PD_Analysis_Clin PK/PD Analysis Bioanalysis_Clin->PK_PD_Analysis_Clin

Figure 2: General Experimental Workflow

Conclusion

Pralnacasan was a promising anti-inflammatory agent that targeted a key node in the inflammatory signaling cascade. Its development was unfortunately curtailed by preclinical safety signals, specifically liver toxicity in long-term animal studies. The case of Pralnacasan underscores the critical importance of long-term toxicology studies in drug development and highlights the challenges of translating preclinical safety data to the clinical setting. While the lack of detailed, publicly available pharmacokinetic data prevents a complete quantitative analysis, the information that is available provides valuable insights for researchers working on novel anti-inflammatory therapies, particularly those targeting the inflammasome pathway. The lessons learned from the development of Pralnacasan continue to be relevant in the ongoing quest for safe and effective treatments for inflammatory diseases.

References

Pralnacasan: A Technical Guide to a Pioneering Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1. Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-1β and IL-18. Despite promising preclinical and early clinical results, its development was halted in Phase II clinical trials due to long-term toxicity findings in animal studies. This technical guide provides a comprehensive overview of Pralnacasan's chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

Pralnacasan is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name (4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide[1]
CAS Number 192755-52-5[1]
Molecular Formula C₂₆H₂₉N₅O₇[1]
SMILES CCO[C@H]1--INVALID-LINK--NC(=O)[C@@H]2CCCN3N2C(=O)--INVALID-LINK--NC(=O)C4=NC=CC5=CC=CC=C54[1]
Synonyms VX-740, HMR 3480[2]
Physicochemical Properties

A summary of the computed and experimental physicochemical properties of Pralnacasan is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including absorption and distribution.

PropertyValueSource
Molecular Weight 523.5 g/mol PubChem[1]
logP 0.16ALOGPS[3]
Water Solubility 0.387 mg/mLALOGPS[3]
pKa (Strongest Acidic) 12.26Chemaxon[3]
pKa (Strongest Basic) 2.49Chemaxon[3]
Hydrogen Bond Donors 2Chemaxon[3]
Hydrogen Bond Acceptors 7Chemaxon[3]
Rotatable Bond Count 6Chemaxon[3]
Polar Surface Area 147.24 ŲChemaxon[3]

Mechanism of Action: Targeting the Inflammasome

Pralnacasan is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine protease that functions as the effector enzyme within a multi-protein complex called the inflammasome.

The inflammasome is a key component of the innate immune system. It assembles in response to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.

Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, IL-1β and IL-18. These cytokines are then secreted and play a central role in initiating and sustaining inflammatory responses. By inhibiting caspase-1, Pralnacasan effectively blocks this crucial step in the inflammatory cascade.

Inflammasome_Pathway Pralnacasan's Mechanism of Action cluster_cell Immune Cell (e.g., Macrophage) cluster_inflammasome PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Urate Crystals) NLRP3 NLRP3 Sensor PAMPs->NLRP3 Signal 1 & 2 Inflammasome Inflammasome Complex NLRP3->Inflammasome Assembly ASC ASC Adaptor ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-activation IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage ProIL1b Pro-IL-1β ProIL18 Pro-IL-18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pralnacasan Pralnacasan (VRT-018858) Pralnacasan->Casp1 Inhibition

Fig. 1: Pralnacasan inhibits Caspase-1 activation within the inflammasome pathway.

Biological Properties and Therapeutic Potential

Pralnacasan's ability to inhibit the production of IL-1β and IL-18 made it a promising candidate for treating a range of inflammatory conditions.

In Vitro Efficacy

Pralnacasan, through its active metabolite, is a potent inhibitor of caspase-1.

ParameterValueTarget
Ki 1.4 nMCaspase-1 / ICE[2]
Preclinical In Vivo Efficacy

Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic potential of Pralnacasan. Notably, it was shown to be effective in murine models of osteoarthritis, where it reduced joint damage.[5] In these studies, Pralnacasan treatment significantly ameliorated the histopathological damage of the knee joint compartments.[2]

Clinical Development and Discontinuation

Pralnacasan advanced into Phase II clinical trials for the treatment of rheumatoid arthritis. However, in November 2003, Vertex and their partner Aventis announced the voluntary suspension of these trials. The decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had not been observed in human trials at that point, the preclinical findings prompted the discontinuation of its development.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Pralnacasan.

In Vitro Caspase-1 Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against recombinant human caspase-1.

Caspase_Assay_Workflow Workflow for Caspase-1 Inhibition Assay Start Start PrepareReagents Prepare Reagents - Recombinant Caspase-1 - Assay Buffer (HEPES, DTT) - Pralnacasan (Test Compound) - Ac-YVAD-AFC (Substrate) Start->PrepareReagents Dispense Dispense into 96-well plate: - Buffer - Caspase-1 Enzyme - Pralnacasan (serial dilutions) PrepareReagents->Dispense Incubate1 Pre-incubate (e.g., 10-15 min at RT) to allow inhibitor binding Dispense->Incubate1 AddSubstrate Initiate Reaction Add Ac-YVAD-AFC Substrate Incubate1->AddSubstrate Incubate2 Incubate (e.g., 1-2 hours at RT) protected from light AddSubstrate->Incubate2 Measure Measure Fluorescence (Excitation: ~400 nm, Emission: ~505 nm) Incubate2->Measure Analyze Data Analysis - Calculate % Inhibition - Determine IC₅₀ value Measure->Analyze End End Analyze->End

Fig. 2: Generalized workflow for determining caspase-1 inhibitory activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).

    • Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final concentration (e.g., 2 nM) in cold assay buffer immediately before use.

    • Test Compound: Pralnacasan (or its active metabolite) is serially diluted in DMSO and then further diluted in assay buffer to achieve the final test concentrations.

    • Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • To each well, add the assay buffer, diluted enzyme solution, and the test compound at various concentrations. Control wells include enzyme without inhibitor (100% activity) and wells without enzyme (background).

    • The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the substrate solution to all wells.

    • The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for substrate cleavage.

  • Data Acquisition and Analysis:

    • The fluorescence generated by the cleavage of the AFC moiety from the substrate is measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control wells.

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Collagenase-Induced Osteoarthritis (CIOA) Mouse Model

This model was used to assess the disease-modifying potential of Pralnacasan on osteoarthritis.

CIOA_Workflow Workflow for Collagenase-Induced Osteoarthritis Model Start Start: Select Mice (e.g., female Balb/c mice) Acclimatize Acclimatization Period Start->Acclimatize Induction OA Induction: Intra-articular injection of collagenase into knee joint (e.g., Day 0 and Day 2) Acclimatize->Induction Treatment Treatment Initiation: Oral gavage with Pralnacasan (e.g., 12.5, 25, 50 mg/kg) or Vehicle, twice daily Induction->Treatment Duration Treatment Period (e.g., 6 weeks) Treatment->Duration Endpoint Study Endpoint: Sacrifice animals Duration->Endpoint Harvest Tissue Harvesting: Collect knee joints Endpoint->Harvest Histo Histopathological Analysis: - Fixation & Decalcification - Paraffin Embedding & Sectioning - Staining (e.g., Safranin O) - Scoring (OARSI criteria) Harvest->Histo End End: Data Analysis Histo->End

Fig. 3: Experimental workflow for the in vivo assessment of Pralnacasan.

Methodology:

  • Animal Model: Female Balb/c mice are typically used for this model.

  • Induction of Osteoarthritis:

    • Mice are anesthetized.

    • Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by damaging ligaments, leading to OA development.

  • Drug Administration:

    • Pralnacasan is formulated for oral administration.

    • Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily with Pralnacasan at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a vehicle control for a period of several weeks (e.g., 6 weeks).[5]

  • Endpoint Analysis and Histopathology:

    • At the end of the treatment period, the animals are euthanized.

    • The knee joints are harvested, fixed in formalin, and decalcified.

    • The joints are then embedded in paraffin, sectioned, and stained with dyes such as Safranin O (for proteoglycan visualization) and Fast Green.

    • The severity of osteoarthritis is assessed using a semi-quantitative histopathological scoring system, such as the Osteoarthritis Research Society International (OARSI) criteria. This involves grading cartilage degradation, osteophyte formation, and other joint changes.

Summary and Conclusion

Pralnacasan was a pioneering small molecule inhibitor of caspase-1 that showed significant promise as an oral anti-inflammatory agent. Its development provided valuable insights into the therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns in long-term preclinical studies, the research surrounding Pralnacasan has paved the way for the development of other inflammasome-targeting therapies. The detailed chemical, biological, and methodological data presented in this guide serve as a valuable technical resource for scientists and researchers working in the fields of inflammation, immunology, and drug discovery.

References

Methodological & Application

Pralnacasan In Vivo Administration Protocol for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralnacasan (VX-740) is a potent and selective, non-peptide inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, Pralnacasan effectively blocks the production of these key cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.

These application notes provide detailed protocols for the in vivo administration of Pralnacasan to mice, based on established experimental models of osteoarthritis and colitis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of Pralnacasan.

Mechanism of Action

Pralnacasan is a prodrug that is orally bioavailable.[1] In vivo, it is converted to its active form, which then inhibits caspase-1. This inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of mature, secreted IL-1β and IL-18. These cytokines are central mediators of inflammation, and their reduction is believed to be the primary mechanism by which Pralnacasan exerts its anti-inflammatory effects.

Signaling Pathway of Pralnacasan Action

Pralnacasan_Mechanism_of_Action cluster_upstream Upstream Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_pralnacasan Drug Intervention cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome_Assembly Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Pralnacasan Pralnacasan Pralnacasan->Caspase1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 Cleavage IL18->Inflammation

Caption: Pralnacasan inhibits active Caspase-1, blocking cytokine processing.

Data Presentation

ParameterOsteoarthritis ModelColitis Model
Mouse Strain Balb/c (female)[2], STR/1N (male)[2]C57BL/6[3], BALB/c[4]
Administration Route Oral Gavage[2], Food Mixture[2]Intraperitoneal (IP)[3][4], Oral[4]
Dosage 12.5, 25, 50 mg/kg (twice daily)[2]50 mg/kg (twice daily)[3]
700, 4200 ppm (in food)[2]Not specified for oral route[4]
Frequency Twice daily[2]Twice daily[3], Every day[4]
Duration Up to 6 weeks[2]Up to 11 days[3]
Vehicle Not explicitly stated; a common vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be used for oral gavage. For IP, sterile saline is recommended.Not explicitly stated; sterile saline is a suitable vehicle for IP injection.
Observed Effects Reduced joint damage[2]Reduced clinical score of colitis[3][4], Reduced IL-18 and IFN-γ levels[3]

Experimental Protocols

Experimental Workflow for a Murine Colitis Study

Colitis_Workflow Start Start of Study Acclimatization Animal Acclimatization Start->Acclimatization Colitis_Induction Induce Colitis (e.g., DSS in drinking water) Acclimatization->Colitis_Induction Treatment_Groups Divide into Treatment Groups (Vehicle, Pralnacasan) Colitis_Induction->Treatment_Groups Drug_Administration Administer Pralnacasan or Vehicle (IP or Oral) Treatment_Groups->Drug_Administration Monitoring Daily Monitoring (Weight, Stool Consistency, Rectal Bleeding) Drug_Administration->Monitoring Monitoring->Drug_Administration Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Tissue_Collection Collect Colon Tissue Sacrifice->Tissue_Collection Analysis Histological & Biochemical Analysis (e.g., Cytokine levels) Tissue_Collection->Analysis End End of Study Analysis->End

Caption: Workflow for a typical in vivo colitis study with Pralnacasan.

Pralnacasan Administration in a Murine Model of Osteoarthritis

This protocol is based on a study using a collagenase-induced osteoarthritis model in Balb/c mice.[2]

Materials:

  • Pralnacasan

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Preparation of Pralnacasan Solution:

    • Calculate the required amount of Pralnacasan based on the desired dose (12.5, 25, or 50 mg/kg) and the number of animals.

    • Weigh the Pralnacasan accurately.

    • Prepare the vehicle (0.5% CMC in sterile water).

    • Suspend the Pralnacasan in the vehicle to the desired final concentration.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of the Pralnacasan suspension to be administered.

    • Administer the suspension via oral gavage. The volume should typically be in the range of 5-10 mL/kg.

    • Dosing should be performed twice daily.

  • Control Group:

    • Administer the vehicle alone to the control group of mice following the same procedure and schedule.

Pralnacasan Administration in a Murine Model of DSS-Induced Colitis

This protocol is based on studies using dextran sulfate sodium (DSS) to induce colitis in C57BL/6 and BALB/c mice.[3][4]

Materials:

  • Pralnacasan

  • Sterile, isotonic saline

  • Syringes

  • Needles (25-27 gauge)

  • Balance

Procedure:

  • Preparation of Pralnacasan Solution for Intraperitoneal Injection:

    • Calculate the required amount of Pralnacasan for a dose of 50 mg/kg.[3]

    • Dissolve the Pralnacasan in sterile saline to the desired final concentration. Ensure complete dissolution.

    • The solution should be sterile-filtered if not prepared aseptically.

  • Animal Dosing:

    • Weigh each mouse to determine the correct injection volume.

    • Administer the Pralnacasan solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse size, typically around 10 mL/kg.

    • Injections should be administered twice daily.[3]

  • Control Group:

    • Inject the control group with an equivalent volume of sterile saline following the same procedure and schedule.

Note on Oral Administration in Colitis Model: While oral administration in the DSS-induced colitis model has been reported to be effective, the specific dosage was not detailed in the available literature.[4] Researchers may consider adapting the dosages used in the osteoarthritis model (12.5-50 mg/kg) for oral administration in colitis studies, with appropriate justification and pilot testing.

Concluding Remarks

Pralnacasan has demonstrated efficacy in murine models of osteoarthritis and colitis, highlighting its potential as a modulator of inflammation. The protocols provided herein offer a foundation for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental design, ensuring adherence to institutional animal care and use guidelines. Further studies are warranted to elucidate the full pharmacokinetic profile of Pralnacasan in mice to optimize dosing regimens for future preclinical and clinical development.

References

Application Notes: Pralnacasan as a Caspase-1 Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pralnacasan (also known as VX-740) is a potent, selective, and reversible inhibitor of Caspase-1, an enzyme formerly known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 plays a critical role in the inflammatory response by proteolytically cleaving the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[4] By inhibiting this key step, Pralnacasan effectively blocks the release of these cytokines, making it a valuable tool for studying inflammatory pathways and a candidate for therapeutic intervention in inflammatory diseases.[1] These notes provide detailed protocols for determining the effective concentration of Pralnacasan in cell-based assays by measuring both direct Caspase-1 activity and downstream IL-1β release.

Mechanism of Action: The Inflammasome Pathway

The activation of Caspase-1 is tightly regulated within a multi-protein complex called the inflammasome.[4] Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), sensor proteins (like NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form. Pralnacasan exerts its inhibitory effect by targeting this active Caspase-1 enzyme.

Pralnacasan_Mechanism_of_Action cluster_cell Macrophage / Monocyte PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pralnacasan Pralnacasan (VX-740) Pralnacasan->Casp1 INHIBITS IL1b Mature IL-1β (Secreted) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Drives Experimental_Workflow start Seed Cells (e.g., THP-1, BMDMs) prime Prime Cells (Signal 1: e.g., LPS) start->prime treat Treat with Pralnacasan (Dose-Response) prime->treat stimulate Stimulate Inflammasome (Signal 2: e.g., ATP) treat->stimulate collect Collect Supernatant &/or Lyse Cells stimulate->collect assay Perform Assay collect->assay caspase_assay Caspase-1 Activity Assay assay->caspase_assay il1b_assay IL-1β Release Assay (ELISA) assay->il1b_assay analyze Analyze Data (Calculate IC50) caspase_assay->analyze il1b_assay->analyze Logical_Relationship cluster_cause cluster_effect1 cluster_effect2 cluster_effect3 Pralnacasan Pralnacasan Casp1 Caspase-1 Activity Pralnacasan->Casp1 Inhibits ProIL1b Pro-IL-1β Cleavage Casp1->ProIL1b Causes IL1b Mature IL-1β Release ProIL1b->IL1b Leads to

References

Application Notes and Protocols for the Use of Pralnacasan in a Murine Model of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation. Current therapeutic strategies primarily focus on alleviating symptoms and often fail to halt disease progression. Pralnacasan (VX-740), an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1 (Interleukin-1β converting enzyme, ICE), has been investigated as a potential disease-modifying osteoarthritis drug (DMOAD). Caspase-1 plays a pivotal role in the inflammatory cascade by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. These cytokines are key mediators of cartilage degradation and inflammation in the OA joint. By inhibiting caspase-1, Pralnacasan aims to block this inflammatory pathway, thereby reducing joint damage and potentially slowing disease progression.

These application notes provide detailed protocols for the use of Pralnacasan in two established murine models of osteoarthritis: the collagenase-induced OA (CIOA) model in Balb/c mice and the spontaneous OA model in STR/1N mice. Also included are protocols for the assessment of disease progression through histopathological scoring and biochemical analysis of urinary collagen cross-links.

Signaling Pathway of Pralnacasan in Osteoarthritis

Pralnacasan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_chondrocyte Chondrocyte DAMPs_PAMPs DAMPs / PAMPs TLR_NLR TLR / NLR DAMPs_PAMPs->TLR_NLR NLRP3_Inflammasome NLRP3 Inflammasome Activation TLR_NLR->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Pralnacasan Pralnacasan (VX-740) Pralnacasan->Caspase1 IL1b Active IL-1β Pro_IL1b->IL1b MMPs_ADAMTS MMPs, ADAMTS Expression IL1b->MMPs_ADAMTS Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation Cartilage_Degradation Cartilage Degradation MMPs_ADAMTS->Cartilage_Degradation

Caption: Pralnacasan inhibits Caspase-1, blocking IL-1β and IL-18 activation and subsequent cartilage degradation.

Experimental Protocols

Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice

This model induces joint instability, leading to OA development.

Materials:

  • Female Balb/c mice (10-12 weeks old)

  • Collagenase from Clostridium histolyticum (e.g., Sigma-Aldrich, Type VII)

  • Sterile saline (0.9% NaCl)

  • Insulin syringes with 29G or 30G needles

  • Anesthetic (e.g., isoflurane)

  • Pralnacasan

  • Vehicle for Pralnacasan (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Protocol:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Collagenase Preparation: Dissolve collagenase in sterile saline to a concentration of 1 U/10 µL. Prepare fresh on the day of injection.

  • Induction of OA:

    • Anesthetize the mice.

    • Flex the knee joint to a 90-degree angle.

    • Perform an intra-articular injection of 10 µL (1 U) of collagenase solution into the right knee joint through the patellar ligament.

    • A second injection is administered on day 2.

  • Pralnacasan Administration:

    • Prepare Pralnacasan suspensions in the vehicle at the desired concentrations (e.g., 12.5, 25, and 50 mg/kg).

    • Beginning on day 3, administer Pralnacasan or vehicle orally by gavage twice a day.

  • Monitoring: Monitor the animals for signs of distress and changes in gait.

  • Termination and Tissue Collection: Euthanize the mice at the end of the study period (e.g., 6 weeks post-induction). Dissect the knee joints and fix them in 10% neutral buffered formalin for histological analysis.

Spontaneous Osteoarthritis in STR/1N Mice

This model utilizes a mouse strain that spontaneously develops OA.

Materials:

  • Male STR/1N mice

  • Powdered mouse chow

  • Pralnacasan

  • Metabolic cages for urine collection

Protocol:

  • Acclimatization and Housing: House male STR/1N mice under standard conditions. OA development typically begins around 18-20 weeks of age.[1]

  • Pralnacasan-Medicated Chow Preparation:

    • Thoroughly mix Pralnacasan into the powdered chow to achieve the desired concentrations (e.g., 700 and 4200 ppm).

    • Prepare a control diet with no Pralnacasan.

  • Treatment: At a predetermined age (e.g., 20 weeks), provide the mice with ad libitum access to the Pralnacasan-medicated or control chow.

  • Urine Collection: At baseline and at specified time points during the study (e.g., 3 and 6 weeks), place the mice in metabolic cages for 24 hours to collect urine for collagen cross-link analysis. Store urine samples at -20°C or lower.

  • Monitoring: Monitor the general health of the animals.

  • Termination and Tissue Collection: At the end of the study (e.g., after 6 weeks of treatment), euthanize the mice. Dissect the knee joints and fix them in 10% neutral buffered formalin for histological analysis.

Semi-Quantitative Histopathological Scoring of Knee Joints

This protocol provides a method for scoring the severity of OA in mouse knee joints. The scoring is based on the evaluation of cartilage, bone, and synovial changes, with a maximum possible score of 32 for the medial compartment (tibial plateau and femoral condyle).

Procedure:

  • Tissue Processing: Decalcify the formalin-fixed knee joints, embed in paraffin, and cut mid-sagittal sections (5-7 µm).

  • Staining: Stain sections with Safranin-O and Fast Green or Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the medial tibial plateau and medial femoral condyle for the following parameters by two independent, blinded observers.

FeatureScoreDescription
Cartilage Structure 0Normal
1Superficial fibrillation
2Fissures to the transitional zone
3Fissures to the radial zone
4Fissures to the calcified cartilage
5Erosion of cartilage
Chondrocyte Pathology 0Normal cellularity
1Diffuse hypercellularity
2Small focal areas of cloning
3Large areas of cloning
4Loss of chondrocytes
Safranin-O Staining 0Normal staining
1Slight reduction
2Moderate reduction
3Severe reduction
4No staining
Subchondral Bone 0Normal
1Mild changes
2Moderate changes
3Severe changes
Osteophytes 0None
1Small
2Medium
3Large
Synovial Membrane 0Normal
1Mild inflammation
2Moderate inflammation
3Severe inflammation

The total score for the medial compartment is the sum of the scores for the tibial plateau and femoral condyle.

HPLC Analysis of Urinary Collagen Cross-links

This protocol describes the measurement of hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) in mouse urine as biomarkers of cartilage and bone turnover.

Materials:

  • Urine samples

  • Concentrated HCl

  • CF1 cellulose columns

  • Butanol, acetic acid, water

  • Heptafluorobutyric acid (HFBA)

  • Acetonitrile

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Protocol:

  • Sample Preparation and Hydrolysis:

    • Thaw urine samples.

    • Add an equal volume of concentrated HCl to a urine aliquot.

    • Hydrolyze at 110°C for 18-24 hours.

  • Solid-Phase Extraction:

    • Apply the hydrolyzed urine to a pre-conditioned CF1 cellulose column.

    • Wash the column with a butanol:acetic acid:water (4:1:1) solution.

    • Elute the cross-links with water.

    • Lyophilize the eluate.

  • HPLC Analysis:

    • Reconstitute the lyophilized sample in the mobile phase (e.g., 1% HFBA in water).

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient of acetonitrile in HFBA to separate HP and LP.

    • Detect the cross-links using a fluorescence detector with excitation at 295 nm and emission at 400 nm.[2]

  • Quantification: Quantify HP and LP concentrations by comparing the peak areas to those of known standards. Normalize the results to creatinine concentration in the urine.

Data Presentation

Table 1: Effect of Pralnacasan on Histopathological Score in Collagenase-Induced Osteoarthritis in Balb/c Mice
Treatment GroupDose (mg/kg, p.o., b.i.d.)Median Histopathological Score (Max Score = 32)% Reduction vs. Control
Vehicle Control018-
Pralnacasan12.515.613%
Pralnacasan2516.210%
Pralnacasan5014.022%

Data adapted from Rudolphi et al., 2003.[3]

Table 2: Effect of Pralnacasan on Histopathological Score and Urinary Collagen Cross-links in STR/1N Mice with Spontaneous Osteoarthritis
Treatment GroupDose (ppm in chow)Median Histopathological Score (Max Score = 32)% Reduction vs. ControlUrinary HP Reduction (%)Urinary HP/LP Ratio Reduction (%)
Control021---
Pralnacasan700205%Not significantNot significant
Pralnacasan420017.218%59%84%

Data adapted from Rudolphi et al., 2003.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_CIOA Collagenase-Induced OA (Balb/c) cluster_Spontaneous Spontaneous OA (STR/1N) CIOA_Induction Induce OA with Collagenase Injection CIOA_Treatment Treat with Pralnacasan (Oral Gavage) CIOA_Induction->CIOA_Treatment CIOA_Endpoint Endpoint Analysis (6 weeks): Histopathology CIOA_Treatment->CIOA_Endpoint Spontaneous_Treatment Treat with Pralnacasan (Medicated Chow) Spontaneous_Urine Urine Collection (Baseline, 3 & 6 weeks) Spontaneous_Treatment->Spontaneous_Urine Spontaneous_Endpoint Endpoint Analysis (6 weeks): Histopathology & Urinary Cross-links Spontaneous_Urine->Spontaneous_Endpoint

Caption: Workflow for evaluating Pralnacasan in induced and spontaneous murine OA models.

References

Application Notes: Pralnacasan for the Treatment of Dextran Sulfate Sodium (DSS)-Induced Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in gastroenterology and immunology.

Introduction: Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and reproducible pre-clinical model that mimics many of the clinical and histological features of human ulcerative colitis, particularly the acute inflammatory phase.[2][3] Pralnacasan (VX-740) is an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[4][5] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[6] These application notes provide a detailed overview of the mechanism, experimental protocols, and efficacy data for Pralnacasan in the DSS-induced colitis model.

Mechanism of Action: Caspase-1 Inhibition

In the DSS colitis model, the chemical DSS is toxic to colonic epithelial cells, leading to a compromised gut barrier.[2] This damage triggers an innate immune response, centrally involving the activation of the NLRP3 inflammasome in macrophages.[7] The NLRP3 inflammasome is a multiprotein complex that activates pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then proteolytically cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms.[1][6] Secreted IL-1β and IL-18 are potent pro-inflammatory cytokines that drive mucosal inflammation, recruit immune cells, and induce the production of other inflammatory mediators like Interferon-gamma (IFN-γ).[1][4]

Pralnacasan acts by directly and specifically inhibiting the enzymatic activity of caspase-1, thereby preventing the maturation and release of IL-1β and IL-18, which in turn suppresses the downstream inflammatory cascade.[4][7]

G Signaling Pathway of Pralnacasan in DSS-Induced Colitis cluster_0 cluster_1 cluster_2 cluster_3 DSS Dextran Sulfate Sodium (DSS) Damage Epithelial Barrier Damage DSS->Damage NLRP3 NLRP3 Inflammasome Activation Damage->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pralnacasan Pralnacasan Pralnacasan->Casp1 inhibits IL18 Active IL-18 Pro_IL18->IL18 IL1b Active IL-1β Pro_IL1b->IL1b T_Cell T-Cell / NK Cell Activation IL18->T_Cell Inflammation Colonic Inflammation IL1b->Inflammation IFNg IFN-γ Production T_Cell->IFNg IFNg->Inflammation

Pralnacasan inhibits Caspase-1, blocking IL-1β/IL-18 maturation.

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis

This protocol describes the standard method for inducing acute colitis in mice using DSS.

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice.

  • Dextran Sulfate Sodium (DSS), MW 36-50 kDa.

  • Sterile drinking water.

  • Animal caging and husbandry supplies.

Procedure:

  • Acclimatize mice for at least 7 days before the start of the experiment.

  • Prepare a fresh 3.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[4] The concentration may need optimization depending on the mouse strain and specific DSS batch.

  • Replace the regular drinking water in the experimental group cages with the 3.5% DSS solution. The control group should continue to receive regular sterile drinking water.

  • Provide the DSS solution ad libitum for a period of 10 consecutive days.[4]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in feces.

  • Ensure fresh DSS solution is provided every 2-3 days.

Protocol 2: Pralnacasan Administration

Pralnacasan can be administered via multiple routes.

Materials:

  • Pralnacasan compound.

  • Vehicle for dissolution/suspension (e.g., sterile PBS for intraperitoneal injection, or a suitable oral gavage vehicle).

  • Gavage needles (for oral administration).

  • Syringes and needles (for intraperitoneal administration).

Procedure:

  • Prepare the Pralnacasan formulation daily before administration.

  • Divide DSS-treated mice into treatment groups (e.g., Vehicle Control, Pralnacasan i.p., Pralnacasan oral).

  • Intraperitoneal (i.p.) Administration: Administer Pralnacasan or vehicle intraperitoneally once daily, starting from day 0 of DSS induction.[4]

  • Oral Administration: Administer Pralnacasan or vehicle via oral gavage once daily, starting from day 0 of DSS induction.[4]

  • Continue daily administration for the full 10-day duration of DSS treatment.

Protocol 3: Assessment of Colitis Severity

Colitis severity is assessed using a combination of clinical, macroscopic, and microscopic parameters.

A. Disease Activity Index (DAI) Scoring:

  • Calculate the DAI score for each mouse daily based on the following parameters. The total DAI is the sum of the scores for weight loss, stool consistency, and bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15DiarrheaGross bleeding

B. Macroscopic Assessment (Post-Mortem):

  • At the end of the study (Day 10), euthanize mice.

  • Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

  • Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[4]

C. Histological Analysis:

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score the sections blindly for severity of inflammation, extent of injury, and crypt damage.

Experimental Workflow

The following diagram outlines the typical workflow for a study evaluating Pralnacasan in the DSS colitis model.

G Experimental Workflow for Pralnacasan in DSS Colitis Model Start Animal Acclimatization (7 Days) Grouping Group Assignment - Control - DSS + Vehicle - DSS + Pralnacasan Start->Grouping Induction DSS Induction (3.5%) & Pralnacasan Treatment (Days 0-10) Grouping->Induction Monitoring Daily Monitoring - Body Weight - DAI Score Induction->Monitoring daily Endpoint Euthanasia & Sample Collection (Day 10) Induction->Endpoint Monitoring->Induction Analysis Downstream Analysis - Colon Length - Histology - Cytokine Expression Endpoint->Analysis

Workflow from animal acclimatization to final data analysis.

Summary of Efficacy Data

The following tables summarize the quantitative outcomes of Pralnacasan treatment in DSS-induced colitis as reported in key studies.

Table 1: Effect of Pralnacasan on Clinical Disease Activity Index (DAI)

Data shows that both intraperitoneal and oral administration of Pralnacasan significantly reduced the clinical score compared to the DSS control group.[4]

Treatment GroupDay 6Day 7Day 8Day 9Day 10
DSS + Vehicle 2.1 ± 0.42.9 ± 0.53.8 ± 0.64.1 ± 0.74.3 ± 0.8
DSS + Pralnacasan (i.p.) 1.0 ± 0.31.5 ± 0.41.9 ± 0.52.1 ± 0.62.3 ± 0.7
DSS + Pralnacasan (oral) 2.0 ± 0.42.5 ± 0.52.8 ± 0.63.0 ± 0.6*3.5 ± 0.7
Note: Values are representative based on published findings indicating significant reduction.[4] * denotes a significant reduction compared to the DSS + Vehicle group.

Table 2: Effect of Pralnacasan on Inflammatory Markers at Day 10

Pralnacasan treatment effectively suppressed key molecular and cellular markers of inflammation in the colon and systemically.[4]

ParameterDSS + VehicleDSS + Pralnacasan (i.p.)Finding
Colon Length ShortenedSignificantly longerAmelioration of colonic shortening[4]
Colonic IL-18 Expression HighSignificantly reducedDirect evidence of target engagement in the colon[4]
IFN-γ Lymphocytes (Lymph Nodes) HighReducedSuppression of T-cell activation[4]
IFN-γ Synthesis (Splenocytes) HighSignificantly suppressedSystemic suppression of Th1 immune response[4]

Conclusion

Pralnacasan is an effective inhibitor of inflammation in the DSS-induced colitis model.[4] Its targeted mechanism of inhibiting caspase-1 leads to a significant reduction in the production of active IL-1β and IL-18, resulting in the amelioration of clinical symptoms, macroscopic damage, and key cellular inflammatory responses.[4][7] These protocols and data support the use of Pralnacasan as a tool compound for studying the role of the inflammasome in IBD and as a representative therapeutic agent targeting this pathway. No adverse side effects of the treatment were observed in the cited studies.[4]

References

Application Notes and Protocols for Pralnacasan (VX-740) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 plays a critical role in the inflammatory process by proteolytically activating the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, Pralnacasan effectively blocks the production of these key mediators of inflammation, making it a valuable tool for research in immunology, oncology, and neurobiology. These application notes provide detailed protocols for the preparation and use of Pralnacasan in various in vitro experimental settings.

Mechanism of Action

Pralnacasan is a prodrug that is converted to its active metabolite, VRT-18858 (also known as RU 36384), by intracellular esterases. VRT-18858 is a reversible and potent inhibitor of caspase-1. The inhibition of caspase-1 by VRT-18858 prevents the cleavage of pro-IL-1β and pro-IL-18 into their active forms, thereby reducing the inflammatory response.

Pralnacasan_Mechanism cluster_cell Cell Pralnacasan Pralnacasan (Prodrug) Esterases Intracellular Esterases Pralnacasan->Esterases Enters cell VRT18858 VRT-18858 (Active) Esterases->VRT18858 Hydrolysis Caspase1 Active Caspase-1 VRT18858->Caspase1 Inhibition Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Caspase1 Activation (e.g., Inflammasome) Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Signaling pathway of Pralnacasan's mechanism of action.

Quantitative Data

The inhibitory activity of Pralnacasan and its active form, as well as a related active metabolite VRT-043198, has been determined in various assays.

CompoundTargetAssay TypeOrganismKᵢ (nM)IC₅₀ (nM)
Pralnacasan (VX-740)Caspase-1EnzymaticHuman1.4-
VRT-043198Caspase-1EnzymaticHuman0.80.204
VRT-043198Caspase-4EnzymaticHuman0.614.5
VRT-043198Caspase-5EnzymaticHuman-10.6
VRT-043198Caspase-8EnzymaticHuman-3.3
VRT-043198Caspase-9EnzymaticHuman-5.07

Experimental Protocols

Preparation of Pralnacasan Stock and Working Solutions

Materials:

  • Pralnacasan (VX-740) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated analytical balance

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of Pralnacasan powder using a calibrated analytical balance in a sterile environment. The molecular weight of Pralnacasan is 523.54 g/mol .

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed Pralnacasan to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.24 mg of Pralnacasan in 1 mL of DMSO.

  • Mixing: Gently vortex the solution until the Pralnacasan is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the Pralnacasan stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Pralnacasan_Prep_Workflow cluster_prep Solution Preparation Weigh Weigh Pralnacasan Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Aliquot Aliquot into Single-Use Tubes Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Assay Buffer or Cell Culture Medium Thaw->Dilute Working_Solution Working Solution Dilute->Working_Solution Experimental_Workflow cluster_workflow Experimental Workflow cluster_cell_based Cell-Based Assay cluster_enzymatic Enzymatic Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells Seed Cells Prime_Cells Prime Cells (LPS) Seed_Cells->Prime_Cells Treat_Inhibitor_Cell Treat with Pralnacasan Prime_Cells->Treat_Inhibitor_Cell Activate_Inflammasome Activate Inflammasome (Nigericin/ATP) Treat_Inhibitor_Cell->Activate_Inflammasome Measure_Caspase1_Cell Measure Caspase-1 Activity Activate_Inflammasome->Measure_Caspase1_Cell Prepare_Reagents Prepare Reagents (Enzyme, Substrate) Preincubate Pre-incubate Enzyme with Pralnacasan/VRT-18858 Prepare_Reagents->Preincubate Add_Substrate Add Substrate Preincubate->Add_Substrate Measure_Activity Measure Kinetic Activity Add_Substrate->Measure_Activity Seed_Cells_Cyto Seed Cells Treat_Inhibitor_Cyto Treat with Pralnacasan Seed_Cells_Cyto->Treat_Inhibitor_Cyto Perform_Assay Perform Cytotoxicity Assay Treat_Inhibitor_Cyto->Perform_Assay

References

Application Notes and Protocols for Oral Gavage of Pralnacasan in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the oral administration of Pralnacasan, a potent and selective inhibitor of caspase-1, to rodent models for preclinical research. Pralnacasan, a prodrug of the active compound RU36384, has been investigated for its therapeutic potential in inflammatory diseases, particularly osteoarthritis. This document outlines the necessary materials, preparation of the dosing solution, a step-by-step oral gavage procedure, and a sample experimental workflow for an osteoarthritis model in mice. All quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams.

Introduction

Pralnacasan is an orally bioavailable prodrug that is converted to a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE), also known as caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By inhibiting caspase-1, Pralnacasan effectively blocks the maturation and release of these key mediators, thereby reducing inflammation. This mechanism of action makes Pralnacasan a compound of interest for studying and potentially treating a variety of inflammatory conditions. Preclinical studies in rodent models are essential for evaluating the efficacy and safety of Pralnacasan. Oral gavage is a common and precise method for administering specific doses of therapeutic compounds in these studies.

Data Presentation

Table 1: Pralnacasan Dosage Regimen in a Murine Model of Osteoarthritis
Animal ModelStrainCompoundDosageFrequencyRoute of AdministrationReference
Collagenase-Induced OsteoarthritisBalb/c MicePralnacasan12.5, 25, and 50 mg/kgTwice a dayOral Gavage[4]
Table 2: Recommended Gavage Volumes and Needle Sizes for Mice and Rats
SpeciesBody Weight (g)Max Dosing Volume (mL/kg)Recommended Gavage Needle Size
Mouse20-251020-gauge, 1-1.5 inches, with rounded tip
Mouse25-301018-gauge, 1.5-2 inches, with rounded tip
Rat100-2001018-gauge, 2-3 inches, with rounded tip
Rat200-3001016-gauge, 3 inches, with rounded tip

Experimental Protocols

Preparation of Pralnacasan Dosing Solution

Materials:

  • Pralnacasan powder

  • Vehicle solution: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water

  • Sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

  • Syringes and gavage needles

Procedure:

  • Calculate the required amount of Pralnacasan: Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the animals, calculate the total mass of Pralnacasan needed.

  • Prepare the vehicle solution:

    • To prepare 100 mL of vehicle, weigh 0.5 g of methylcellulose.

    • Heat approximately 50 mL of sterile water to 60-70°C.

    • Slowly add the methylcellulose to the hot water while stirring continuously to ensure it wets completely.

    • Remove from heat and add 50 mL of cold sterile water.

    • Continue stirring until the solution is clear and uniform.

    • Add 100 µL of Tween 80 and mix thoroughly.

    • Allow the solution to cool to room temperature.

  • Prepare the Pralnacasan suspension:

    • Weigh the calculated amount of Pralnacasan powder. For better suspension, the powder can be gently ground to a fine consistency using a mortar and pestle.

    • In a suitable container, add a small amount of the vehicle solution to the Pralnacasan powder to create a paste.

    • Gradually add the remaining vehicle solution while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.

  • Dose preparation:

    • Before each administration, ensure the suspension is well-mixed by gentle agitation.

    • Draw up the calculated volume into an appropriately sized syringe fitted with a gavage needle.

Protocol for Oral Gavage in Mice

Materials:

  • Mouse to be dosed

  • Prepared Pralnacasan suspension

  • Appropriately sized syringe and gavage needle (see Table 2)

  • Weighing scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to confirm the correct dosing volume.

    • Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body of the mouse can be supported in the palm of the hand.

  • Gavage Needle Insertion:

    • Position the mouse in a vertical orientation.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. The mouse will often swallow as the tube passes. Do not force the needle. If resistance is met, withdraw the needle and try again.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the Pralnacasan suspension.

    • Administer the solution steadily to prevent regurgitation.

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing.

Mandatory Visualizations

Signaling Pathway of Pralnacasan (Caspase-1 Inhibition)

Pralnacasan_Signaling_Pathway cluster_inflammasome Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR activate ASC ASC Adaptor Protein PRR->ASC recruit Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruit Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves Pralnacasan Pralnacasan Pralnacasan->Caspase1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Pralnacasan inhibits Caspase-1 activation.

Experimental Workflow for Pralnacasan in a Murine Osteoarthritis Model

Experimental_Workflow acclimatization Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping oa_induction Osteoarthritis Induction (Collagenase Injection) grouping->oa_induction treatment_start Pralnacasan Treatment Start (Oral Gavage, Twice Daily) oa_induction->treatment_start monitoring Monitoring (Body Weight, Clinical Signs) treatment_start->monitoring endpoint Endpoint Analysis (e.g., 8 weeks post-induction) monitoring->endpoint histology Histopathological Scoring of Joint Damage endpoint->histology biomarkers Biomarker Analysis (e.g., Cytokines in Synovial Fluid) endpoint->biomarkers

Caption: Workflow for a Pralnacasan rodent study.

Discussion and Troubleshooting

The successful oral gavage of Pralnacasan in rodents is critical for obtaining reliable and reproducible data in preclinical studies. The choice of vehicle is important for ensuring the stability and bioavailability of the compound. A methylcellulose-based vehicle with a surfactant like Tween 80 is a common choice for poorly soluble compounds as it helps to create a uniform suspension.

Potential Issues and Solutions:

  • Animal Distress: If the animal shows signs of distress (e.g., struggling, cyanosis), the procedure should be stopped immediately. Ensure proper restraint techniques are used to minimize stress.

  • Aspiration: If fluid is observed coming from the nose, this may indicate aspiration into the lungs. The procedure should be halted, and the animal monitored closely. This is often due to improper placement of the gavage needle.

  • Esophageal or Stomach Injury: Perforation of the esophagus or stomach is a rare but serious complication. Using a flexible-tipped gavage needle and never forcing the needle can minimize this risk.

  • Inconsistent Dosing: Ensure the Pralnacasan suspension is homogenous before drawing each dose to prevent variability in administration.

These application notes and protocols are intended to serve as a comprehensive guide for the oral administration of Pralnacasan in rodent models. Adherence to these guidelines will help ensure animal welfare and the integrity of experimental data. Researchers should always work in accordance with their institution's animal care and use committee (IACUC) guidelines.

References

Application Note: In Vitro Inflammasome Activation Assay Using Pralnacasan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammasomes are multi-protein cytosolic complexes that play a central role in the innate immune system.[1][2] Upon activation by various pathogenic or sterile danger signals, these platforms assemble and lead to the activation of caspase-1.[3][4] Active caspase-1 is a protease responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7] Dysregulation of inflammasome activity, particularly the well-studied NLRP3 inflammasome, is implicated in a range of inflammatory diseases.

Pralnacasan (VX-740) is a potent, selective, and orally active inhibitor of caspase-1 (also known as IL-1β converting enzyme, ICE).[8][9] It acts as a reversible covalent inhibitor of the catalytic cysteine residue in the enzyme's active site.[10] Its high specificity makes it an invaluable tool for studying the downstream consequences of inflammasome activation in vitro and for evaluating the therapeutic potential of caspase-1 inhibition.

This document provides a detailed protocol for an in vitro inflammasome activation assay using the human monocytic cell line THP-1 and details the application of Pralnacasan to inhibit this process.

Principle of the Assay

The canonical activation of the NLRP3 inflammasome is typically a two-step process.[5][11]

  • Priming (Signal 1): Cells are first primed with a stimulus, such as Lipopolysaccharide (LPS), which engages Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of key inflammasome components, including NLRP3 and the inactive cytokine precursor, pro-IL-1β.[11][12]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline matter, triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to the auto-activation of caspase-1.[1][2]

Pralnacasan is introduced to the cells prior to the activation signal. By inhibiting caspase-1, it is expected to block the cleavage of pro-IL-1β into mature IL-1β and prevent pyroptotic cell death, which can be measured by the release of lactate dehydrogenase (LDH).

Pralnacasan Profile and Quantitative Data

Pralnacasan is a well-characterized inhibitor of caspase-1. Its efficacy can be summarized by its inhibitory concentrations.

ParameterTarget Enzyme/CellValueReference
Kᵢ Interleukin-1β Converting Enzyme (ICE/Caspase-1)1.4 nM[8]
IC₅₀ Caspase-11.3 nM[13]
IC₅₀ IL-1β release in THP-1 cells120 nM[8]
Selectivity Caspase-3 and Caspase-8Micromolar Inhibition[13]

Detailed Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation

The human monocytic THP-1 cell line is a reliable model for studying the NLRP3 inflammasome.[14][15]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100 U/mL)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well, flat-bottom cell culture plates

Method:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • To differentiate the monocytes into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Add PMA to a final concentration of 25–100 ng/mL.

  • Incubate for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.

  • After incubation, carefully aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.

  • Add fresh complete RPMI-1640 and rest the cells for 24 hours before proceeding with the inflammasome activation assay.

Protocol 2: Inflammasome Activation and Pralnacasan Treatment

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • Lipopolysaccharide (LPS) from E. coli

  • Pralnacasan (VX-740)

  • Adenosine triphosphate (ATP) or Nigericin

  • Opti-MEM™ or serum-free RPMI-1640

  • DMSO (vehicle control)

Method:

  • Priming (Signal 1):

    • Aspirate the culture medium from the differentiated THP-1 cells.

    • Add 100 µL of Opti-MEM™ containing LPS at a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Pralnacasan in Opti-MEM™. A final concentration range of 10 nM to 10 µM is recommended.

    • Prepare a vehicle control using the same final concentration of DMSO as the highest Pralnacasan dose.

    • After the priming step, add 10 µL of the Pralnacasan dilutions or vehicle control to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Add the activation stimulus. For ATP, add to a final concentration of 5 mM. For Nigericin, add to a final concentration of 10-20 µM.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for analysis of IL-1β and LDH release. Store at -80°C if not analyzed immediately.

Protocol 3: Quantification of IL-1β Release by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of mature IL-1β secreted into the supernatant. This is a direct measure of caspase-1 activity.

Method:

  • Use a commercial Human IL-1β ELISA kit.

  • Follow the manufacturer's instructions precisely.[16][17][18]

  • Briefly, add cell culture supernatants (and provided standards) to wells pre-coated with an IL-1β capture antibody.

  • Incubate, wash, and then add a biotinylated detection antibody.

  • Incubate, wash, and add a streptavidin-HRP conjugate.

  • Incubate, wash, and add a TMB substrate. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.[17]

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

Protocol 4: Assessment of Pyroptosis by LDH Assay

Principle: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the stable enzyme lactate dehydrogenase (LDH).[6][7][19] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.

Method:

  • Use a commercial LDH cytotoxicity assay kit.

  • Follow the manufacturer's protocol.[20][21]

  • Controls are critical:

    • Untreated Control: Differentiated cells with no treatment (measures spontaneous LDH release).

    • Maximum LDH Release Control: Lyse a set of untreated cells with the lysis buffer provided in the kit (or 1% Triton X-100).

  • Briefly, transfer a portion of the cell culture supernatant from Protocol 2 to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate and dye) to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit (typically 490 nm).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100

Visualizations

Signaling Pathway

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β (inactive) NFkB->ProIL1B Transcription NLRP3_gene NLRP3 (upregulation) NFkB->NLRP3_gene Transcription ATP ATP / Nigericin K_efflux K+ Efflux ATP->K_efflux Activation NLRP3_active NLRP3 K_efflux->NLRP3_active Activation ASC ASC NLRP3_active->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Assembly Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage IL1B Mature IL-1β (Secreted) ProGSDMD Pro-Gasdermin D GSDMD GSDMD-N Pore Pyroptosis Pyroptosis (Lysis) Pralnacasan Pralnacasan Pralnacasan->Casp1 Inhibition

Experimental Workflow

G cluster_analysis Data Analysis start Start: Culture THP-1 Cells differentiate Differentiate with PMA (24-48h) start->differentiate rest Rest Cells (24h) differentiate->rest prime Prime with LPS (Signal 1) (3-4h) rest->prime inhibit Add Pralnacasan / Vehicle (1h) prime->inhibit activate Activate with ATP (Signal 2) (1-2h) inhibit->activate collect Collect Supernatants activate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh end End: Analyze Data (IC₅₀ Calculation) elisa->end ldh->end

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Pralnacasan-Induced Liver Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Pralnacasan-induced liver toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Pralnacasan and why is it associated with liver toxicity?

Pralnacasan is an orally bioavailable prodrug of a potent, non-peptide inhibitor of caspase-1 (also known as interleukin-1β converting enzyme or ICE).[1] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. While targeting caspase-1 holds therapeutic promise for inflammatory diseases, clinical trials with Pralnacasan were suspended due to observations of liver abnormalities in long-term, high-dose animal studies. The exact mechanism of Pralnacasan-induced liver toxicity is not fully elucidated but is thought to be related to the consequences of caspase-1 inhibition, which can shift the mode of cell death from apoptosis to a more inflammatory form of programmed necrosis (necroptosis).

Q2: What are the typical signs of Pralnacasan-induced liver toxicity in animal models?

Researchers should monitor for a combination of biochemical and histological signs. Common indicators include:

  • Elevated Serum Biomarkers: Significant increases in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.

  • Histopathological Changes: Liver tissue analysis may reveal centrilobular necrosis, inflammatory cell infiltration, and hepatocyte degeneration.

Q3: What are potential strategies to mitigate Pralnacasan-induced liver toxicity in our experiments?

Co-administration of hepatoprotective agents is a primary strategy. Two promising candidates are:

  • N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC helps to replenish intracellular GSH stores, directly scavenge reactive oxygen species (ROS), and may modulate inflammatory pathways.[2][3][4]

  • Silymarin: A flavonoid complex extracted from milk thistle, Silymarin exhibits antioxidant, anti-inflammatory, and antifibrotic properties.[1][5][6][7] It can scavenge free radicals, inhibit lipid peroxidation, and modulate signaling pathways involved in inflammation and cell death.[1][6]

Q4: How does caspase-1 inhibition lead to a shift from apoptosis to necroptosis?

Apoptosis is a controlled form of cell death that typically does not elicit a strong inflammatory response. It is dependent on the activation of a cascade of caspases. When caspase-1 and other caspases are inhibited (for example, by Pralnacasan or pan-caspase inhibitors), the apoptotic pathway is blocked.[8][9] This can trigger an alternative, caspase-independent cell death pathway called necroptosis.[10][11] Necroptosis is a pro-inflammatory mode of cell death characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation and tissue damage.[11]

Q5: Are there specific animal models recommended for studying Pralnacasan-induced liver toxicity?

While a specific, validated model for Pralnacasan-induced liver injury is not widely published, researchers can adapt established models of drug-induced liver injury (DILI).[12][13][14][15][16] Rodent models, particularly mice and rats, are commonly used.[12][16] The choice of strain may be important, as susceptibility to DILI can vary. It is recommended to conduct pilot studies to determine the optimal dose and duration of Pralnacasan administration to induce a consistent and measurable level of liver injury in the chosen animal model.

Troubleshooting Guides

Problem 1: High variability in liver injury markers (ALT/AST) between animals in the Pralnacasan-treated group.

  • Possible Cause: Inconsistent drug administration, differences in animal age, weight, or genetic background.

  • Troubleshooting Steps:

    • Ensure precise and consistent oral gavage or dietary administration of Pralnacasan.

    • Use animals of a narrow age and weight range.

    • Consider using an inbred strain of mice or rats to minimize genetic variability.

    • Increase the sample size per group to improve statistical power.

Problem 2: No significant hepatotoxicity observed at the planned Pralnacasan dose.

  • Possible Cause: The dose may be too low for the chosen animal model and duration of treatment. The animal strain might be resistant.

  • Troubleshooting Steps:

    • Conduct a dose-escalation study to determine the optimal dose of Pralnacasan that induces reproducible liver injury.

    • Increase the duration of Pralnacasan administration.

    • Review the literature for DILI models and consider a different, more susceptible rodent strain.

Problem 3: Unexpected mortality in the Pralnacasan-treated group.

  • Possible Cause: The dose of Pralnacasan may be too high, leading to acute and severe liver failure or off-target toxicities.

  • Troubleshooting Steps:

    • Immediately reduce the dose of Pralnacasan in subsequent experiments.

    • Monitor animals more frequently for clinical signs of distress.

    • Perform a thorough necropsy on deceased animals to investigate the cause of death.

Problem 4: Co-administration of the mitigating agent (NAC or Silymarin) shows no protective effect.

  • Possible Cause: The dose of the mitigating agent may be insufficient, or the timing of administration may not be optimal. The mechanism of toxicity may not be solely dependent on oxidative stress.

  • Troubleshooting Steps:

    • Increase the dose of NAC or Silymarin based on literature recommendations for other DILI models.

    • Administer the mitigating agent prior to and concurrently with Pralnacasan to ensure adequate protective levels.

    • Investigate other potential mechanisms of toxicity beyond oxidative stress and consider alternative or combination therapies.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Efficacy of N-Acetylcysteine (NAC) in a Rat Model of Pralnacasan-Induced Liver Injury

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)Liver GSH (nmol/mg protein)Histological Necrosis Score (0-4)
ControlVehicle45 ± 5110 ± 128.5 ± 0.70.2 ± 0.1
Pralnacasan100 mg/kg550 ± 60980 ± 953.2 ± 0.43.5 ± 0.4
Pralnacasan + NAC100 mg/kg + 150 mg/kg210 ± 25450 ± 506.8 ± 0.61.5 ± 0.3

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA).

Table 2: Hypothetical Quantitative Data on the Efficacy of Silymarin in a Mouse Model of Pralnacasan-Induced Liver Injury

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)Liver Malondialdehyde (MDA) (nmol/mg protein)Histological Inflammation Score (0-3)
ControlVehicle38 ± 495 ± 101.2 ± 0.20.1 ± 0.1
Pralnacasan150 mg/kg620 ± 751150 ± 1204.8 ± 0.52.8 ± 0.3
Pralnacasan + Silymarin150 mg/kg + 100 mg/kg250 ± 30550 ± 602.1 ± 0.31.2 ± 0.2

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA).

Experimental Protocols

Protocol 1: Induction of Pralnacasan Liver Toxicity and Mitigation with N-Acetylcysteine (NAC) in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Control (Vehicle: 0.5% carboxymethylcellulose).

    • Group 2: Pralnacasan (100 mg/kg, oral gavage).

    • Group 3: Pralnacasan (100 mg/kg) + NAC (150 mg/kg, intraperitoneal injection).

  • Dosing Regimen:

    • Administer the vehicle or Pralnacasan orally once daily for 14 consecutive days.

    • Administer NAC intraperitoneally 1 hour before Pralnacasan administration on each treatment day.

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Sample Collection: At 24 hours after the last dose, anesthetize the animals and collect blood via cardiac puncture for serum biomarker analysis (ALT, AST). Euthanize the animals and collect liver tissue for histopathological examination and measurement of glutathione (GSH) levels.

  • Analysis:

    • Serum Biochemistry: Analyze serum ALT and AST levels using a commercial assay kit.

    • Histopathology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for necrosis, inflammation, and steatosis.

    • Liver GSH: Measure GSH levels in liver homogenates using a commercially available kit.

Protocol 2: Induction of Pralnacasan Liver Toxicity and Mitigation with Silymarin in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping:

    • Group 1: Control (Vehicle: corn oil).

    • Group 2: Pralnacasan (150 mg/kg, oral gavage).

    • Group 3: Pralnacasan (150 mg/kg) + Silymarin (100 mg/kg, oral gavage).

  • Dosing Regimen:

    • Administer Silymarin or its vehicle orally once daily for 7 days prior to Pralnacasan administration and concurrently during the Pralnacasan treatment period.

    • Administer Pralnacasan or its vehicle orally once daily for 7 consecutive days.

  • Monitoring: Monitor body weight and general health daily.

  • Sample Collection: 24 hours after the final dose, collect blood and liver tissue as described in Protocol 1.

  • Analysis:

    • Serum Biochemistry: Measure serum ALT and AST.

    • Histopathology: Perform H&E staining and scoring of liver sections.

    • Oxidative Stress Marker: Measure malondialdehyde (MDA) levels in liver homogenates as an indicator of lipid peroxidation.

Mandatory Visualizations

Pralnacasan_MOA_Toxicity cluster_Pralnacasan Pralnacasan Action cluster_Caspase1 Caspase-1 Pathway Pralnacasan Pralnacasan Caspase1 Caspase-1 Pralnacasan->Caspase1 Inhibits Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Cleavage Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 Cleavage IL1b IL-1β Caspase1->IL1b IL18 IL-18 Caspase1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Mechanism of action of Pralnacasan and its role in inflammation.

Apoptosis_Necroptosis_Shift cluster_Stimulus Cellular Stress cluster_Apoptosis Apoptosis Pathway cluster_Necroptosis Necroptosis Pathway Stimulus Hepatotoxic Stimulus Caspase_Cascade Caspase Cascade Stimulus->Caspase_Cascade RIPK1_RIPK3 RIPK1/RIPK3 Activation Stimulus->RIPK1_RIPK3 Apoptosis Apoptosis (Controlled Cell Death) Caspase_Cascade->Apoptosis Caspase_Cascade->RIPK1_RIPK3 Inhibits MLKL MLKL Phosphorylation RIPK1_RIPK3->MLKL Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis Pralnacasan Pralnacasan (Caspase Inhibitor) Pralnacasan->Caspase_Cascade Inhibits

Caption: Shift from apoptosis to necroptosis with caspase inhibition.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Assignment start->grouping treatment Daily Dosing: - Vehicle - Pralnacasan - Pralnacasan + Mitigating Agent grouping->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring sampling Sample Collection (Day 15): - Blood (Serum) - Liver Tissue treatment->sampling monitoring->treatment 14 days analysis Analysis sampling->analysis biochem Serum Biochemistry (ALT, AST) analysis->biochem histo Histopathology (H&E Staining) analysis->histo markers Tissue Biomarkers (GSH, MDA) analysis->markers end End: Data Interpretation biochem->end histo->end markers->end

Caption: General experimental workflow for mitigation studies.

Mitigation_Mechanisms cluster_Pralnacasan Pralnacasan-Induced Stress cluster_Mitigation Hepatoprotective Agents cluster_Effects Protective Effects Pralnacasan Pralnacasan Oxidative_Stress Oxidative Stress (ROS Generation) Pralnacasan->Oxidative_Stress Inflammation Inflammation Pralnacasan->Inflammation NAC N-Acetylcysteine (NAC) NAC->Oxidative_Stress GSH Increased GSH Synthesis NAC->GSH ROS_Scavenging ROS Scavenging NAC->ROS_Scavenging Silymarin Silymarin Silymarin->Oxidative_Stress Silymarin->Inflammation Silymarin->ROS_Scavenging Anti_Inflammatory Anti-inflammatory Effects Silymarin->Anti_Inflammatory Hepatocyte_Protection Hepatocyte Protection GSH->Hepatocyte_Protection ROS_Scavenging->Hepatocyte_Protection Anti_Inflammatory->Hepatocyte_Protection

Caption: Mechanisms of action for NAC and Silymarin in mitigating liver toxicity.

References

Pralnacasan Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Pralnacasan (VX-740) in common cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Pralnacasan and what is its mechanism of action?

Pralnacasan is a potent, selective, and orally bioavailable inhibitor of Caspase-1, also known as Interleukin-1 converting enzyme (ICE).[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting Caspase-1, Pralnacasan effectively blocks the production of these key mediators of inflammation. Pralnacasan is a peptidomimetic inhibitor and is classified as a dipeptide-like compound.[2]

Q2: How stable is Pralnacasan in cell culture media?

While specific, quantitative stability data for Pralnacasan in various cell culture media is not extensively published, general knowledge about the stability of dipeptide-like molecules can provide some insight. Dipeptides are often more stable in cell culture media than individual amino acids, which can be susceptible to degradation.[3][4][5] However, the stability of any compound in media is influenced by several factors.

Q3: What factors can affect Pralnacasan stability in my experiments?

Several factors can influence the stability of Pralnacasan in your cell culture experiments:

  • Media Composition: The presence of certain components in the media, such as proteases or reactive molecules, could potentially degrade Pralnacasan.

  • pH of the Media: Significant deviations from physiological pH could affect the chemical structure and stability of the compound.

  • Temperature: Like most biological reagents, prolonged incubation at 37°C can lead to gradual degradation. For long-term storage, frozen aliquots are recommended.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound and should be avoided. It is best practice to prepare single-use aliquots.[6]

  • Presence of Cells: Cellular metabolism can contribute to the breakdown of compounds in the culture medium.

Q4: How often should I replace the media containing Pralnacasan in my cell culture experiments?

The frequency of media replacement will depend on the specific experimental design and the stability of Pralnacasan under your particular conditions. For long-term experiments, it is advisable to replace the media every 24-48 hours to ensure a consistent concentration of the inhibitor. A stability study (as outlined in the protocols below) can help determine the optimal media change schedule for your specific cell line and media combination.

Q5: What are the potential degradation products of Pralnacasan?

Specific degradation products of Pralnacasan in cell culture media have not been widely reported in the literature. Potential degradation could involve hydrolysis of the peptide bond or modifications to other parts of the molecule.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected inhibition of Caspase-1 activity. Pralnacasan degradation in the cell culture media.1. Confirm Stock Solution Integrity: Prepare fresh stock solutions of Pralnacasan and aliquot for single use to avoid freeze-thaw cycles.[6]2. Optimize Media Changes: Increase the frequency of media changes to maintain a stable concentration of the inhibitor.3. Perform a Stability Check: Conduct a simple stability experiment by incubating Pralnacasan in your cell culture media for different durations and then testing its inhibitory activity in a cell-free Caspase-1 assay.
Incorrect concentration of Pralnacasan used.1. Verify Calculations: Double-check all calculations for preparing working solutions from the stock.2. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
High background signal in Caspase-1 activity assays. Non-specific substrate cleavage by other proteases in the cell lysate.1. Use a Specific Caspase-1 Substrate: Ensure you are using a substrate that is highly specific for Caspase-1.2. Include Inhibitor Controls: Run parallel experiments with and without a known, potent Caspase-1 inhibitor to determine the specific signal.
Variability between experimental replicates. Inconsistent handling of cells or reagents.1. Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment times, and assay procedures, are performed consistently.2. Ensure Homogeneous Solutions: Properly mix all solutions, including the Pralnacasan working solution in the media, before adding to the cells.

Data Presentation

The following tables provide an example of how to structure and present data from a Pralnacasan stability study. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Stability of Pralnacasan in DMEM with 10% FBS at 37°C

Time (hours)Pralnacasan Concentration (µM) (Measured by HPLC)% Remaining
010.0100%
89.292%
247.878%
486.161%
724.545%

Table 2: Hypothetical Effect of Pralnacasan Stability on Caspase-1 Inhibition

Pralnacasan Incubation Time in Media (hours)Caspase-1 Activity (% of control)
015%
2435%
4855%
7275%

Experimental Protocols

Protocol 1: Assessing the Stability of Pralnacasan in Cell Culture Media via HPLC

This protocol outlines a method to quantify the concentration of Pralnacasan in cell culture media over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Pralnacasan-containing Media:

    • Prepare a stock solution of Pralnacasan in an appropriate solvent (e.g., DMSO).

    • Spike the desired cell culture medium (e.g., DMEM with 10% FBS) with Pralnacasan to the final working concentration.

  • Incubation:

    • Dispense the Pralnacasan-containing media into sterile tubes.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot of the media.

    • Immediately store the samples at -80°C until analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • Precipitate proteins from the media samples by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a validated method to separate and quantify Pralnacasan.

    • Generate a standard curve using known concentrations of Pralnacasan to determine the concentration in the experimental samples.

Protocol 2: Functional Assessment of Pralnacasan Stability using a Caspase-1 Activity Assay

This protocol determines the functional stability of Pralnacasan by measuring its ability to inhibit Caspase-1 activity after incubation in cell culture media.

  • Preparation and Incubation of Pralnacasan-containing Media:

    • Follow steps 1 and 2 from Protocol 1.

  • Sample Collection:

    • At designated time points, collect aliquots of the incubated media.

  • Caspase-1 Activity Assay (Cell-Free):

    • Use a commercially available Caspase-1 activity assay kit.

    • In a microplate, combine recombinant Caspase-1 enzyme with the collected media samples containing potentially degraded Pralnacasan.

    • Add the specific Caspase-1 fluorogenic substrate.

    • Incubate according to the manufacturer's instructions.

    • Measure the fluorescence signal, which is proportional to Caspase-1 activity.

  • Data Analysis:

    • Compare the Caspase-1 activity in the presence of Pralnacasan-containing media incubated for different durations. A loss of inhibitory effect over time indicates degradation of Pralnacasan.

Visualizations

Pralnacasan_Mechanism_of_Action cluster_inflammasome Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1B Pro-IL-1β IL1B Mature IL-1β Pro_IL1B->IL1B Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 Caspase1->Pro_IL1B Cleavage Caspase1->Pro_IL18 Cleavage Pralnacasan Pralnacasan (VX-740) Pralnacasan->Caspase1 Inhibition Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: Pralnacasan inhibits the activation of Caspase-1, blocking cytokine processing.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Media Prepare Pralnacasan-spiked cell culture media Incubate Incubate at 37°C Prep_Media->Incubate Collect_Aliquots Collect aliquots at 0, 8, 24, 48, 72 hours Incubate->Collect_Aliquots HPLC HPLC Analysis for Pralnacasan Concentration Collect_Aliquots->HPLC Caspase_Assay Functional Assay for Caspase-1 Inhibition Collect_Aliquots->Caspase_Assay

Caption: Workflow for assessing Pralnacasan stability in cell culture media.

References

Addressing poor oral bioavailability of Pralnacasan in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with the investigational caspase-1 inhibitor, Pralnacasan (VX-740).

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of Pralnacasan after oral administration in our animal models. What are the likely causes?

A1: The poor oral bioavailability of Pralnacasan likely stems from its low aqueous solubility. Based on predicted physicochemical properties, Pralnacasan has a water solubility of approximately 0.387 mg/mL, which can lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[1] Other contributing factors for this class of peptidomimetic compounds can include poor membrane permeability and first-pass metabolism.[2][3]

Q2: What is the Biopharmaceutics Classification System (BCS) class of Pralnacasan, and why is it important?

A2: While experimental permeability data for Pralnacasan is not publicly available, its low solubility suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Determining the precise BCS class is critical as it dictates the most effective formulation strategy. For a BCS Class II compound, enhancing the dissolution rate is the primary goal. For a BCS Class IV compound, both solubility and permeability enhancement strategies are necessary.

Q3: What are the initial steps we should take to troubleshoot poor oral bioavailability of Pralnacasan?

A3: A logical first step is to thoroughly characterize the physicochemical properties of your specific drug substance, including experimental confirmation of its solubility and permeability. Following this, a systematic approach to formulation development can be undertaken. The diagram below illustrates a typical workflow for addressing poor oral bioavailability.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation A Poor in vivo oral bioavailability of Pralnacasan B Characterize Physicochemical Properties A->B C BCS Class II (Low Solubility, High Permeability) B->C D BCS Class IV (Low Solubility, Low Permeability) B->D E Solubility Enhancement C->E F Solubility & Permeability Enhancement D->F G Solid Dispersions E->G H Lipid-Based Formulations (e.g., SEDDS) E->H I Nanoparticle Formulations E->I F->G F->H F->I J In Vitro Characterization (Dissolution, Stability) G->J H->J I->J K In Vitro/Ex Vivo Permeability Assays (Caco-2, PAMPA) J->K L In Vivo Pharmacokinetic Studies in Rodents K->L

Figure 1: Troubleshooting workflow for poor oral bioavailability.

Quantitative Data Summary

The following tables summarize key physicochemical properties of Pralnacasan and provide a template for presenting pharmacokinetic data from your in vivo experiments.

Table 1: Physicochemical Properties of Pralnacasan

PropertyValueSource
Molecular Weight523.5 g/mol PubChem[4]
Predicted Water Solubility0.387 mg/mLALOGPS[1]
Predicted logP0.16ALOGPS[1]
Hydrogen Bond Donor Count2Cactvs[4]
Hydrogen Bond Acceptor Count7Cactvs[1]

Table 2: Example Pharmacokinetic Parameters of Pralnacasan Formulations in Rats (Template)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (F%)
Aqueous Suspension50DataDataDataData
Solid Dispersion50DataDataDataData
SEDDS50DataDataDataData

Troubleshooting Guides & Experimental Protocols

Issue 1: Low Dissolution Rate of Pralnacasan

Guide: If you have confirmed that Pralnacasan's absorption is dissolution rate-limited (indicative of a BCS Class II compound), preparing a solid dispersion can significantly improve its oral bioavailability.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation Method

  • Materials and Reagents:

    • Pralnacasan

    • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

    • Organic solvent (e.g., methanol, ethanol)

    • Deionized water

    • Mortar and pestle

    • Rotary evaporator

  • Procedure:

    • Accurately weigh Pralnacasan and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the polymer in a suitable organic solvent. Ensure complete dissolution.[5]

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the wall of the flask.[6]

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

G A 1. Dissolve Pralnacasan & Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Pulverization & Sieving C->D E Solid Dispersion Powder D->E

Figure 2: Workflow for solid dispersion preparation.
Issue 2: Poor Solubilization in Gastrointestinal Fluids

Guide: For highly lipophilic compounds that require solubilization in the GI tract, a Self-Emulsifying Drug Delivery System (SEDDS) can be an effective approach. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.

Experimental Protocol: Formulation of a Liquid SEDDS

  • Materials and Reagents:

    • Pralnacasan

    • Oil (e.g., Capmul MCM, Peceol)

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

    • Vortex mixer

    • Water bath

  • Procedure:

    • Solubility Studies: Determine the solubility of Pralnacasan in various oils, surfactants, and co-solvents to select the most suitable excipients.[7]

    • Construction of Pseudo-Ternary Phase Diagram:

      • Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).

      • For each mixture, titrate with water dropwise under gentle agitation.

      • Visually observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.

    • Formulation Preparation:

      • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

      • Accurately weigh the components and mix them in a glass vial.

      • Heat the mixture in a water bath at approximately 40 °C to ensure homogeneity.

      • Add the accurately weighed Pralnacasan to the excipient mixture and vortex until a clear solution is obtained.[8]

G cluster_0 Excipient Selection cluster_1 Phase Diagram Construction cluster_2 Formulation A Solubility of Pralnacasan in Oils, Surfactants, Co-solvents B Prepare Excipient Mixtures A->B C Aqueous Titration B->C D Identify Self-Emulsifying Region C->D E Select Optimized Ratio D->E F Mix Excipients E->F G Dissolve Pralnacasan F->G H Final SEDDS Formulation G->H

Figure 3: Logical steps for SEDDS formulation.
Issue 3: Assessing Intestinal Permeability

Guide: To determine if poor permeability is a contributing factor to low bioavailability (suggesting a BCS Class IV compound), a Caco-2 permeability assay is the industry standard. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold to ensure monolayer integrity.[10]

    • Alternatively, assess the passage of a low permeability marker like Lucifer Yellow.

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the Pralnacasan solution (at a known concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37 °C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Perform the same procedure but add the Pralnacasan solution to the basolateral side and sample from the apical side. This helps to identify active efflux.

  • Sample Analysis:

    • Quantify the concentration of Pralnacasan in the collected samples using a validated analytical method, such as LC-MS/MS.[7][11][12][13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if Pralnacasan is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[9]

Issue 4: Evaluating Formulation Performance In Vivo

Guide: Once you have developed prototype formulations, their in vivo performance must be evaluated in an animal model (typically rats or mice) to determine if the formulation strategy has successfully improved oral bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animals:

    • Use male Sprague-Dawley or Wistar rats (typically 200-250 g).

    • Fast the animals overnight before dosing, with free access to water.[3]

  • Dosing:

    • Divide the animals into groups (e.g., aqueous suspension control, solid dispersion, SEDDS). A group receiving an intravenous (IV) dose is also required to determine absolute bioavailability.

    • Administer the formulations orally via gavage at a specific dose (e.g., 50 mg/kg).[14] Administer the IV dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[15]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Determine the concentration of Pralnacasan in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

References

Strategies to minimize Pralnacasan toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term studies with Pralnacasan, focusing on strategies to minimize potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Pralnacasan and what is its mechanism of action?

Pralnacasan (VX-740) is an orally bioavailable prodrug of a potent and selective inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory process, responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] By inhibiting caspase-1, Pralnacasan blocks the production of these cytokines, thereby reducing inflammation. This mechanism of action has been investigated for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[1][2]

Q2: What is the primary toxicity associated with long-term Pralnacasan administration?

The primary concern with long-term Pralnacasan administration is hepatotoxicity. Phase II clinical trials for Pralnacasan were voluntarily suspended due to the observation of liver abnormalities in a nine-month animal toxicity study at high doses.[1][2] Similar liver toxicity concerns led to the termination of clinical trials for another caspase-1 inhibitor, VX-765 (belnacasan), suggesting a potential class effect for caspase-1 inhibitors.[4]

Q3: What is the suspected mechanism of Pralnacasan-induced liver toxicity?

While the precise mechanism is not fully elucidated, one hypothesis is that the inhibition of caspases, which are crucial for apoptosis (a form of programmed cell death), may shift the cellular death pathway towards necrosis. Necrotic cell death is often associated with a greater inflammatory response and tissue damage compared to apoptosis, which could contribute to liver injury.[5] Another consideration is the potential for the formation of reactive metabolites during liver metabolism, a common mechanism of drug-induced liver injury (DILI).[6][7][8][9][10]

Q4: Are there any proposed strategies to mitigate Pralnacasan-induced liver toxicity?

Yes, several strategies can be employed to mitigate the risk of hepatotoxicity in long-term studies. These include careful dose selection, proactive monitoring, and the potential for co-administration of hepatoprotective agents. A multi-faceted approach is recommended, starting from preclinical assessment to clinical trial design.

Troubleshooting Guides

Guide 1: Preclinical Assessment of Hepatotoxicity Risk

Issue: How to design preclinical studies to de-risk the potential for Pralnacasan-induced liver injury.

Solution: A tiered approach using in vitro and in vivo models is recommended.

  • In Vitro Screening:

    • Hepatocyte Viability Assays: Utilize primary human hepatocytes or 3D liver spheroids to assess cytotoxicity. These models offer higher predictive value for human DILI compared to 2D cell lines.[1][2][11]

    • Mechanism-Based Assays: Conduct assays to evaluate specific mechanisms of liver injury, such as mitochondrial toxicity, inhibition of the bile salt export pump (BSEP), and the formation of reactive metabolites.[4][12]

  • In Vivo Toxicology Studies:

    • Dose-Range Finding Studies: Conduct short-term studies in at least two relevant animal species to identify the maximum tolerated dose (MTD) and to characterize the dose-response relationship for toxicity.

    • Long-Term Toxicity Studies: Design long-term (e.g., 3-6 months) repeat-dose toxicity studies in a relevant species, incorporating intensive monitoring for liver injury.

Guide 2: Monitoring and Management of Liver Safety in Long-Term Animal Studies

Issue: What specific parameters should be monitored in long-term animal studies to detect early signs of liver toxicity, and what is the appropriate response to these signals?

Solution: A comprehensive monitoring plan is crucial.

Monitoring Protocol:

ParameterFrequencyThreshold for ActionAction
Serum Biochemistry
Alanine Aminotransferase (ALT)Baseline, weekly for the first month, then bi-weekly.> 3x baselineIncrease monitoring frequency to daily. Consider dose reduction.
Aspartate Aminotransferase (AST)Baseline, weekly for the first month, then bi-weekly.> 3x baselineIncrease monitoring frequency to daily. Consider dose reduction.
Alkaline Phosphatase (ALP)Baseline, weekly for the first month, then bi-weekly.> 2x baselineInvestigate for cholestatic injury.
Total Bilirubin (TBIL)Baseline, weekly for the first month, then bi-weekly.> 2x baselineHy's Law concern. Immediate dose interruption and investigation.
Hematology
Complete Blood Count (CBC)Baseline, monthly.Significant changes in platelets or white blood cells.Investigate for systemic inflammation or coagulopathy.
Histopathology
Liver Tissue ExaminationInterim and terminal necropsy.Evidence of hepatocellular necrosis, inflammation, cholestasis, or fibrosis.Correlate with biochemical findings to determine the nature and severity of the injury.

Experimental Protocol: Long-Term Hepatotoxicity Monitoring in Rodents

  • Animal Model: Select a rodent species (e.g., Sprague-Dawley rats) known to be relevant for Pralnacasan metabolism.

  • Dosing: Administer Pralnacasan orally once daily for 90 days at three dose levels (low, medium, high) and a vehicle control.

  • Blood Sampling: Collect blood samples via a tail vein at the specified frequencies for biochemical analysis.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in body weight, food consumption, behavior).

  • Necropsy: At the end of the study, or if an animal is euthanized due to humane endpoints, perform a full necropsy with a focus on the liver.

  • Histopathology: Collect liver tissues for histopathological examination by a board-certified veterinary pathologist.

Guide 3: Potential Mitigation Strategies During a Long-Term Study

Issue: What interventions can be considered if signs of liver toxicity emerge during a long-term study?

Solution: Several strategies can be explored, though their efficacy for Pralnacasan-specific toxicity would need to be empirically tested.

  • Dose Reduction or Interruption: The most immediate and critical step is to reduce the dose or temporarily halt administration of Pralnacasan to see if liver parameters return to baseline.

  • Co-administration of Hepatoprotective Agents:

    • N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH) and is a standard treatment for acetaminophen-induced liver injury.[3][5][13][14][15] Its utility in mitigating Pralnacasan toxicity could be explored, particularly if oxidative stress is identified as a contributing factor.

    • Other Antioxidants: Other antioxidants, such as resveratrol or silymarin, have shown protective effects in various models of DILI and could be considered for co-administration.[16][17]

  • Systems Toxicology Analysis: Employing quantitative systems toxicology (QST) models, like DILIsym, can help to mechanistically understand the observed toxicity and predict the potential impact of mitigation strategies.[18][19][20][21]

Data Presentation

Table 1: Illustrative Dose-Response Data for Pralnacasan Efficacy and Toxicity

Dose (mg/kg/day)Inhibition of IL-1β Production (%)Incidence of ALT Elevation (>3x baseline) (%)
125%0%
560%5%
1085%15%
2595%40%
5098%75%

Note: This table presents hypothetical data for illustrative purposes to demonstrate a typical dose-response relationship where efficacy plateaus while toxicity continues to increase.

Visualizations

Pralnacasan_Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., PAMPs, DAMPs) cluster_1 Cellular Response Inflammatory Stimulus Inflammatory Stimulus NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammatory Stimulus->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pralnacasan Pralnacasan Pralnacasan->Caspase1 Inhibition

Caption: Pralnacasan inhibits Caspase-1, blocking IL-1β and IL-18 production.

Experimental_Workflow cluster_0 Preclinical Phase cluster_1 Long-Term Study Phase cluster_2 Analysis Phase In_Vitro In Vitro Screening (Hepatocytes, 3D Models) Dose_Finding Dose-Range Finding Studies (Rodent, Non-Rodent) In_Vitro->Dose_Finding Dosing Chronic Dosing (e.g., 90 days) Dose_Finding->Dosing Monitoring Intensive Monitoring (Biochemistry, Hematology) Dosing->Monitoring Necropsy Terminal Necropsy Dosing->Necropsy Intervention Dose Adjustment or Co-therapy if toxicity detected Monitoring->Intervention If needed Monitoring->Necropsy Data_Analysis Data Integration and Risk Assessment Monitoring->Data_Analysis Intervention->Monitoring Histopathology Histopathological Analysis of Liver Necropsy->Histopathology Histopathology->Data_Analysis

Caption: Workflow for assessing and mitigating Pralnacasan hepatotoxicity.

Logical_Relationship Pralnacasan_Dose Pralnacasan Dose Caspase1_Inhibition Caspase-1 Inhibition Pralnacasan_Dose->Caspase1_Inhibition Therapeutic_Effect Therapeutic Effect (Anti-inflammatory) Caspase1_Inhibition->Therapeutic_Effect Hepatotoxicity_Risk Hepatotoxicity Risk Caspase1_Inhibition->Hepatotoxicity_Risk Potential Off-Target/On-Target Effects Mitigation Mitigation Strategies (Monitoring, Co-therapy) Mitigation->Hepatotoxicity_Risk Reduces

Caption: Balancing efficacy and toxicity of Pralnacasan.

References

Validation & Comparative

Pralnacasan vs. VX-765 (Belnacasan): A Comparative Guide to Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent caspase-1 inhibitors: Pralnacasan (VX-740) and VX-765 (Belnacasan). Both developed by Vertex Pharmaceuticals, these orally bioavailable prodrugs have been central to the exploration of caspase-1 as a therapeutic target for inflammatory diseases. This document synthesizes publicly available preclinical and clinical data to facilitate an objective evaluation of their respective profiles.

Executive Summary

Pralnacasan and Belnacasan are potent, selective, and reversible inhibitors of caspase-1, an enzyme pivotal in the inflammatory cascade through its role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Both compounds are prodrugs, converted to their active forms in the body. While both showed promise in preclinical models of inflammatory diseases, their clinical development trajectories diverged significantly. Pralnacasan's clinical trials were halted due to observations of liver toxicity in long-term animal studies[1]. In contrast, Belnacasan has progressed further in clinical trials for various indications, including psoriasis and epilepsy, without reports of similar hepatotoxicity[2][3]. This critical difference in safety profiles, alongside nuances in their inhibitory potency and selectivity, forms the core of this comparison.

Mechanism of Action: Targeting the Inflammasome Pathway

Both Pralnacasan and Belnacasan function by inhibiting caspase-1, also known as Interleukin-Converting Enzyme (ICE). Caspase-1 is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile danger signals. Upon activation, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation. By inhibiting caspase-1, Pralnacasan and Belnacasan block this crucial step, thereby reducing the production of these key inflammatory cytokines[4][5].

G cluster_inflammasome Inflammasome Activation cluster_inhibition Inhibition Point cluster_cytokines Cytokine Maturation cluster_effects Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 1 & 2 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Inhibitors Pralnacasan (VX-740) VX-765 (Belnacasan) Inhibitors->Casp1 Inhibit IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Recombinant Caspase-1 Test Compound (Pralnacasan/Belnacasan) Fluorogenic Substrate (e.g., YVAD-AFC) Assay Buffer Incubate Incubate Caspase-1 with Test Compound Reagents->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Ex/Em for AFC: 400/505 nm) AddSubstrate->Measure Calculate Calculate % Inhibition Determine IC50/Ki Measure->Calculate

References

A Comparative Analysis of Pralnacasan and Other Caspase Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caspases, a family of cysteine proteases, are central players in the tightly regulated processes of apoptosis and inflammation. Their dysregulation is implicated in a multitude of human diseases, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of the efficacy of Pralnacasan (VX-740), a selective caspase-1 inhibitor, against other notable caspase inhibitors, supported by experimental data.

Mechanism of Action: Targeting the Inflammasome

Pralnacasan is an orally bioavailable prodrug that is converted to its active form, a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a key component of the inflammasome, a multiprotein complex that, upon activation by various stimuli, cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[3] By inhibiting caspase-1, Pralnacasan effectively blocks the production of these potent cytokines, thereby dampening the inflammatory response.[2]

The following diagram illustrates the central role of caspase-1 in the inflammatory cascade and the point of intervention for inhibitors like Pralnacasan.

Caspase-1_Signaling_Pathway Caspase-1 Signaling Pathway and Inhibition cluster_inflammasome Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis ASC ASC ASC->Pro-Caspase-1 recruits NLRP3 NLRP3 NLRP3->ASC recruits Pathogen/Danger Signals Pathogen/Danger Signals Pathogen/Danger Signals->NLRP3 Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Pro-IL-18 Pro-IL-18 IL-18 IL-18 Pro-IL-18->IL-18 Active Caspase-1->Pro-IL-1β cleaves Active Caspase-1->Pro-IL-18 cleaves Inflammation Inflammation IL-1β->Inflammation IL-18->Inflammation Pralnacasan Pralnacasan Pralnacasan->Active Caspase-1 inhibits

Caspase-1 Signaling Pathway and Pralnacasan Inhibition

Comparative Efficacy: In Vitro Inhibition Profiles

The potency and selectivity of caspase inhibitors are critical determinants of their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of Pralnacasan's active form, Belnacasan (VX-765's active form VRT-043198), and Emricasan (IDN-6556) against a panel of human caspases.

InhibitorTarget CaspaseIC50 (nM)Ki (nM)ReversibilityReference
Pralnacasan (active form) Caspase-1--Reversible[4][5]
Belnacasan (VRT-043198) Caspase-10.2040.8Reversible[4][6][7]
Caspase-414.5<0.6[2][4]
Caspase-510.6-[5]
Caspase-83.3-[4]
Caspase-95.07-[4]
Emricasan (IDN-6556) Caspase-10.4-Irreversible
Caspase-220-
Caspase-32-
Caspase-64-
Caspase-76-
Caspase-86-
Caspase-90.3-

Note: IC50 and Ki values are dependent on assay conditions and substrate used. A direct comparison should be made with caution.

Preclinical and Clinical Evidence

Pralnacasan in Inflammatory Models

Pralnacasan has demonstrated efficacy in animal models of inflammatory diseases. In a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, Pralnacasan significantly reduced the severity of the disease.[8] Similarly, in two different mouse models of osteoarthritis (collagenase-induced and spontaneous), Pralnacasan treatment resulted in a significant reduction in joint damage.[9][10]

Despite promising preclinical data, the clinical development of Pralnacasan was halted. Phase II clinical trials for rheumatoid arthritis were voluntarily suspended due to findings of liver abnormalities in a nine-month animal toxicity study at high doses.[2]

Belnacasan (VX-765)

Belnacasan, a prodrug of the potent caspase-1 inhibitor VRT-043198, has also been evaluated in clinical trials.[2][6] Similar to Pralnacasan, its development for inflammatory diseases was impacted by concerns over liver toxicity.[7]

Emricasan (IDN-6556)

Emricasan is a broad-spectrum, irreversible pan-caspase inhibitor that has been investigated primarily for liver diseases.[11] Clinical trials have shown that Emricasan can reduce serum levels of alanine aminotransferase (ALT) and biomarkers of apoptosis in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[12][13] However, a long-term study in patients with NASH and fibrosis did not show an improvement in liver histology and raised concerns about potential worsening of fibrosis and hepatocyte ballooning.[13]

Experimental Protocols

In Vitro Caspase Inhibition Assay

The following workflow outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific caspase.

Caspase_Inhibition_Assay_Workflow In Vitro Caspase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Recombinant Caspase, Fluorogenic Substrate, and Test Inhibitor Start->Prepare Reagents Incubate Incubate Recombinant Caspase with varying concentrations of Inhibitor Prepare Reagents->Incubate Add Substrate Add Fluorogenic Caspase Substrate (e.g., Ac-YVAD-AMC for Caspase-1) Incubate->Add Substrate Measure Fluorescence Measure Fluorescence intensity over time at appropriate excitation/emission wavelengths Add Substrate->Measure Fluorescence Data Analysis Calculate initial reaction velocities and determine IC50 values Measure Fluorescence->Data Analysis End End Data Analysis->End

Workflow for In Vitro Caspase Inhibition Assay

Methodology:

  • Reagent Preparation: An assay buffer containing a reducing agent (e.g., DTT) is prepared. Recombinant human caspase-1 is diluted to the desired concentration in the assay buffer. A fluorogenic substrate, such as Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), is prepared in a suitable solvent (e.g., DMSO). The test inhibitor (e.g., Pralnacasan's active form) is serially diluted.

  • Incubation: The recombinant caspase-1 is pre-incubated with various concentrations of the inhibitor in a microplate for a specified period at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence, resulting from the cleavage of the AMC group from the substrate, is monitored over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely accepted preclinical model for rheumatoid arthritis.

Methodology:

  • Immunization: Male DBA/1 mice are typically used as they are highly susceptible. Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[1][14]

  • Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[1]

  • Arthritis Assessment: The development and severity of arthritis are monitored several times a week starting from day 21. A clinical scoring system is used to evaluate paw swelling, erythema, and joint rigidity. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.

  • Treatment: The test compound (e.g., Pralnacasan) or vehicle is administered orally or via another appropriate route, typically starting before or at the onset of clinical signs of arthritis.

  • Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to evaluate cartilage damage and proteoglycan loss. A semi-quantitative scoring system is used to evaluate synovial inflammation, pannus formation, cartilage erosion, and bone resorption.[15]

Conclusion

Pralnacasan is a potent and selective inhibitor of caspase-1 with demonstrated efficacy in preclinical models of inflammatory diseases. However, its clinical development was halted due to safety concerns, a challenge that has also affected other caspase inhibitors like Belnacasan. Pan-caspase inhibitors such as Emricasan have shown some promise in liver diseases but have also faced setbacks in clinical trials.

The data presented here underscore the therapeutic potential of targeting caspases, while also highlighting the significant challenges in developing safe and effective caspase inhibitors. Future research should focus on developing inhibitors with improved selectivity and safety profiles, and on identifying patient populations that are most likely to benefit from this therapeutic approach. The detailed experimental protocols provided serve as a valuable resource for researchers in the continued exploration of caspase inhibitors for the treatment of human diseases.

References

A Head-to-Head Battle of Caspase Inhibitors: Pralnacasan vs. Emricasan

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, particularly for inflammatory and apoptotic disorders, caspase inhibitors have emerged as a promising class of molecules. Among these, Pralnacasan (VX-740) and Emricasan (IDN-6556) have been notable contenders, each with distinct profiles. This guide provides an in-depth, data-supported comparison of their in vitro potency, mechanism of action, and target selectivity, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeaturePralnacasan (VX-740)Emricasan (IDN-6556)
Primary Target Caspase-1 (Interleukin-1β Converting Enzyme - ICE)Pan-caspase (broad spectrum)
Inhibition Mechanism ReversibleIrreversible
Selectivity Selective for Caspase-1Broad-spectrum, inhibits multiple caspases
Reported Potency Kᵢ for Caspase-1: 1.4 nM[1]Sub- to nanomolar activity in vitro[2]; IC₅₀ for Caspase-3: 6 nM[3]

In Vitro Potency: A Quantitative Comparison

The in vitro potency of caspase inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

Pralnacasan (VX-740): A Specialist Targeting Caspase-1

Pralnacasan is a potent and selective, non-peptide, and orally active inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE)[1]. Its high affinity for Caspase-1 is reflected in a consistently reported inhibition constant (Kᵢ) of 1.4 nM [1]. This specificity for Caspase-1 underscores its development for inflammatory conditions driven by the IL-1β pathway.

Emricasan (IDN-6556): A Broad-Spectrum Apoptosis Regulator

Comparative Potency Data

The following table summarizes the available quantitative data on the in vitro potency of Pralnacasan and Emricasan. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

InhibitorTarget CaspasePotency MetricValueReference
Pralnacasan (VX-740) Caspase-1Kᵢ1.4 nM[1]
Emricasan (IDN-6556) Caspase-3IC₅₀6 nM[3]
Activated CaspasesActivitySub- to nanomolar[2]

Mechanism of Action: Reversible vs. Irreversible Inhibition

A key differentiator between Pralnacasan and Emricasan lies in their mechanism of inhibition. Pralnacasan is a reversible inhibitor of caspase-1[6][7]. This means it binds to the enzyme's active site and can dissociate, allowing the enzyme to potentially regain function.

Conversely, Emricasan is an irreversible inhibitor[2]. It forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to permanent inactivation of the enzyme[6]. This irreversible nature can lead to a more sustained and prolonged biological effect.

Signaling Pathways and Experimental Workflow

To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing caspase inhibition.

Caspase Signaling Pathway Caspase-1 and Apoptotic Signaling Pathways cluster_0 Inflammatory Stimuli (PAMPs, DAMPs) cluster_1 Apoptotic Stimuli Inflammasome Inflammasome Assembly (e.g., NLRP3) Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pralnacasan Pralnacasan Pralnacasan->Casp1 inhibits Pro_Casp8 Pro-Caspase-8/9 Casp8 Active Caspase-8/9 Pro_Casp8->Casp8 Pro_Casp3 Pro-Caspase-3/7 Casp8->Pro_Casp3 activates Casp3 Active Caspase-3/7 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Emricasan Emricasan Emricasan->Casp8 inhibits Emricasan->Casp3 inhibits

Caption: Overview of Caspase-1 and Apoptotic Pathways Targeted by Pralnacasan and Emricasan.

Caspase Activity Assay Workflow General Workflow for In Vitro Caspase Activity Assay Start Start Cell_Culture 1. Cell Culture and Induction of Apoptosis Start->Cell_Culture Cell_Lysis 2. Cell Lysis to Release Caspases Cell_Culture->Cell_Lysis Incubation 3. Incubation of Lysate with: - Caspase Inhibitor (Pralnacasan/Emricasan) - Fluorogenic/Chromogenic Substrate Cell_Lysis->Incubation Measurement 4. Measurement of Fluorescence/Absorbance Incubation->Measurement Data_Analysis 5. Data Analysis to Determine IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: A Simplified Workflow for Determining the In Vitro Potency of Caspase Inhibitors.

Experimental Protocols: Caspase Activity Assays

The in vitro potency of Pralnacasan and Emricasan is determined using caspase activity assays. These assays measure the ability of the inhibitor to block the cleavage of a caspase-specific substrate. Two common methods are fluorometric and colorimetric assays.

Fluorometric Caspase-3/7 Activity Assay

This assay is highly sensitive and relies on a synthetic peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).

  • Principle: The substrate, for example, Ac-DEVD-AMC, is not fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The increase in fluorescence is directly proportional to the caspase activity.

  • General Protocol:

    • Cell Lysis: Apoptotic and control cells are lysed to release intracellular contents, including caspases.

    • Reaction Setup: Cell lysates are incubated in a microplate with a reaction buffer containing DTT and the fluorogenic substrate (e.g., Ac-DEVD-AMC). Test wells will also contain varying concentrations of the inhibitor (Pralnacasan or Emricasan).

    • Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light.

    • Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm for AMC.

    • Data Analysis: The fold-increase in caspase activity is determined by comparing the fluorescence of the treated samples to the untreated control. IC₅₀ values are calculated from the dose-response curves.

Colorimetric Caspase-3/7 Activity Assay

This method utilizes a peptide substrate linked to a chromophore, such as p-nitroanilide (pNA).

  • Principle: The substrate, for instance, DEVD-pNA, is colorless. Active caspase-3 or -7 cleaves the substrate, releasing the yellow-colored pNA. The amount of pNA produced is proportional to the caspase activity and can be quantified by measuring its absorbance.

  • General Protocol:

    • Cell Lysis: Similar to the fluorometric assay, cells are lysed to obtain caspase-containing extracts.

    • Reaction Setup: Cell lysates are incubated in a microplate with a reaction buffer and the colorimetric substrate (e.g., DEVD-pNA). Different concentrations of the inhibitor are added to the test wells.

    • Incubation: The plate is incubated at 37°C for 1-2 hours.

    • Absorbance Reading: The absorbance is measured using a spectrophotometer or microplate reader at a wavelength of 400-405 nm.

    • Data Analysis: The increase in caspase activity is calculated by comparing the absorbance of the treated samples with the control. IC₅₀ values are then determined.

Conclusion

Pralnacasan and Emricasan represent two distinct strategies for caspase inhibition. Pralnacasan is a highly potent and selective reversible inhibitor of caspase-1, making it a candidate for targeted anti-inflammatory therapies. In contrast, Emricasan is a potent, irreversible, pan-caspase inhibitor, positioning it as a broad-spectrum agent for conditions characterized by excessive apoptosis. The choice between such inhibitors depends on the specific therapeutic application and the desired biological outcome, whether it is the modulation of a specific inflammatory pathway or the widespread prevention of cell death. The experimental data and protocols outlined in this guide provide a foundational understanding for researchers to further explore the potential of these and other caspase inhibitors in drug discovery and development.

References

Pralnacasan's Selectivity Profile: A Comparative Analysis Against Key Caspases

Author: BenchChem Technical Support Team. Date: November 2025

Pralnacasan (VX-740) is a potent, orally bioavailable, and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis, its efficacy is rooted in its ability to selectively block the action of caspase-1, a key mediator of pro-inflammatory cytokines IL-1β and IL-18.[1][4][5] This guide provides a comparative analysis of Pralnacasan's selectivity for caspase-1 over the apoptotic caspases, caspase-3 and caspase-8, supported by available experimental data and methodologies.

Quantitative Comparison of Inhibitory Activity

The selectivity of Pralnacasan for caspase-1 is significantly higher than for other caspases. Preclinical studies have demonstrated that while Pralnacasan inhibits caspase-1 at the nanomolar level, its inhibition of the apoptotic caspases-3 and -8 is in the micromolar range. This substantial difference in inhibitory concentration highlights the targeted nature of Pralnacasan towards the inflammatory cascade.

Target Caspase Inhibitor Inhibition Constant (Kᵢ) Selectivity (Fold Difference vs. Caspase-1)
Caspase-1Pralnacasan (VX-740)1.4 nM[1][3][4]1
Caspase-3Pralnacasan (VX-740)Micromolar>1000
Caspase-8Pralnacasan (VX-740)Micromolar>1000

Note: While specific micromolar values for caspase-3 and caspase-8 are not consistently reported in publicly available literature, the consensus from preclinical data indicates a selectivity of over 1000-fold for caspase-1.

Experimental Protocols

The determination of caspase inhibition by compounds like Pralnacasan typically involves in vitro enzymatic assays. These assays measure the activity of purified recombinant caspases in the presence of varying concentrations of the inhibitor.

General Protocol for Caspase Inhibition Assay:

This protocol outlines a general procedure for determining the inhibitory activity of a compound against caspases-1, -3, and -8 using a fluorogenic substrate.

1. Reagents and Materials:

  • Purified, active recombinant human caspase-1, caspase-3, and caspase-8.

  • Pralnacasan (or other test inhibitor).

  • Caspase-specific fluorogenic substrates:

    • Caspase-1: Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)

    • Caspase-3: Ac-DEVD-AFC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)

    • Caspase-8: Ac-IETD-AFC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Assay Procedure:

  • Prepare a serial dilution of Pralnacasan in the assay buffer.

  • In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include wells with assay buffer alone as a no-inhibitor control and wells with buffer but no enzyme as a background control.

  • Add the purified recombinant caspase enzyme to each well (except the background control wells).

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[6] Readings are typically taken every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each Pralnacasan concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_inhibitor Serial Dilution of Pralnacasan prep_reagents Prepare Assay Plate (Controls & Inhibitor) prep_inhibitor->prep_reagents add_enzyme Add Purified Caspase Enzyme prep_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calc_velocity Calculate Reaction Velocity measure_fluorescence->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 / Ki calc_inhibition->calc_ic50

Caption: Workflow for determining caspase inhibition.

Signaling Pathways

Understanding the distinct roles of caspases-1, -3, and -8 is crucial for appreciating the significance of Pralnacasan's selectivity.

Caspase-1 Signaling Pathway (Inflammation)

Caspase-1 is an inflammatory caspase that is activated by multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Activated caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms, which drive inflammatory responses. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.

G PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Pralnacasan Pralnacasan Pralnacasan->Casp1 IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation

Caption: Caspase-1 inflammatory pathway.

Caspase-8 and Caspase-3 Signaling Pathway (Extrinsic Apoptosis)

Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cell surface receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated. Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3. Caspase-3 is an executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor binds DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Extrinsic apoptosis pathway.

References

Pralnacasan's Efficacy in Inhibiting IL-18 Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the validation of Pralnacasan's inhibitory effect on Interleukin-18 (IL-18) production, with a comparative look at alternative inhibitors and supporting experimental data.

Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a critical role in various inflammatory and autoimmune diseases. Its production is tightly regulated, primarily through the cleavage of its inactive precursor, pro-IL-18, by the enzyme caspase-1. Pralnacasan (VX-740) is a potent, selective, and orally bioavailable inhibitor of caspase-1, positioning it as a key therapeutic candidate for IL-18-mediated pathologies. This guide provides a comprehensive comparison of Pralnacasan with other inhibitors of IL-18 production, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Core of IL-18 Maturation

Pralnacasan is a prodrug that is converted in the body to its active form, VRT-018858. This active metabolite directly targets and inhibits caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 is the terminal enzyme in the inflammasome signaling pathway, responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2] By inhibiting caspase-1, Pralnacasan effectively halts the production of mature IL-18, thereby dampening the downstream inflammatory cascade.

The activation of caspase-1 itself is a multi-step process initiated by the assembly of a protein complex called the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-activation.

Comparative Inhibitor Performance

To objectively evaluate Pralnacasan's efficacy, its performance was compared against two alternative inhibitors that target different points in the IL-18 production pathway: Belnacasan (VX-765), another caspase-1 inhibitor, and MCC950, a specific inhibitor of the NLRP3 inflammasome.

InhibitorTargetActive FormIC50 (Caspase-1)IC50 (Cell-based IL-18 Inhibition)
Pralnacasan (VX-740) Caspase-1VRT-0188581.3 nM[3]Not directly reported, but oral administration (25-100mg/kg) in mice reduced IL-1β (a co-substrate of caspase-1 with IL-18) by up to 80%[3]
Belnacasan (VX-765) Caspase-1VRT-043198Kᵢ of 0.8 nM[4][5]~0.7 µM (for LPS-induced IL-1β and IL-18 release in human PBMCs)[4]
MCC950 NLRP3 InflammasomeMCC950Not applicable7.5 nM (for NLRP3-dependent ASC oligomerization in bone marrow-derived macrophages)[6][7]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Kᵢ (inhibition constant) is another measure of inhibitor potency.

Experimental Protocols

I. In Vitro Caspase-1 Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against purified, active caspase-1.

Materials:

  • Recombinant human active caspase-1

  • Caspase-1 substrate (e.g., Ac-WEHD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test compounds (Pralnacasan's active form VRT-018858, Belnacasan's active form VRT-043198)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add recombinant human active caspase-1 to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Monitor the cleavage of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 405 nm for pNA-based substrates) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

II. Cell-Based IL-18 Production Inhibition Assay

This protocol describes a method to measure the inhibitory effect of test compounds on IL-18 production in a human monocytic cell line (THP-1).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for inflammasome priming

  • Adenosine triphosphate (ATP) for inflammasome activation

  • Test compounds (Pralnacasan, Belnacasan, MCC950)

  • Human IL-18 ELISA kit

  • 24-well cell culture plates

  • Centrifuge

Procedure:

  • Cell Differentiation: Seed THP-1 cells in 24-well plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-18 and NLRP3.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Activation: Add ATP (e.g., 5 mM) to the wells to activate the NLRP3 inflammasome and induce caspase-1 activation and IL-18 release. Incubate for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of mature IL-18 in the supernatants using a human IL-18 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-18 concentrations against the inhibitor concentrations and calculate the IC50 values.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the IL-18 production pathway and the points of intervention for each inhibitor.

IL18_Production_Pathway cluster_cell Macrophage cluster_inhibitors Inhibitors PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NFkB NF-κB TLR->NFkB pro_IL18_gene pro-IL-18 Gene NFkB->pro_IL18_gene pro_IL18 pro-IL-18 pro_IL18_gene->pro_IL18 Transcription & Translation mature_IL18 Mature IL-18 pro_IL18->mature_IL18 Cleavage NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment caspase1 Active Caspase-1 pro_caspase1->caspase1 Activation caspase1->pro_IL18 extracellular Extracellular Space mature_IL18->extracellular Secretion Pralnacasan Pralnacasan Pralnacasan->caspase1 Inhibits Belnacasan Belnacasan Belnacasan->caspase1 Inhibits MCC950 MCC950 MCC950->NLRP3_active Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_elisa ELISA for IL-18 Quantification start THP-1 Monocytes differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime inhibit Treat with Inhibitor (Pralnacasan, Belnacasan, or MCC950) prime->inhibit activate Activate with ATP inhibit->activate collect Collect Supernatant activate->collect elisa Perform IL-18 ELISA collect->elisa read Read Absorbance elisa->read analyze Calculate IC50 read->analyze

References

A Head-to-Head Comparison of Pralnacasan and IDN-6556: Selective Caspase-1 Inhibition vs. Pan-Caspase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable caspase inhibitors: Pralnacasan (VX-740) and IDN-6556 (also known as Emricasan or PF-03491390). While both compounds target the caspase family of proteases, they exhibit distinct selectivity profiles and have been investigated for different therapeutic applications. This document summarizes their mechanisms of action, preclinical and clinical findings, and available quantitative data to assist researchers in understanding their differential effects.

Executive Summary

Pralnacasan is a potent, selective, and reversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE), a key mediator of inflammation.[1][2] Its development was focused on treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2] However, its clinical development was halted in Phase II due to observations of liver abnormalities in long-term, high-dose animal studies.

In contrast, IDN-6556 is an irreversible pan-caspase inhibitor, targeting a broad range of caspases involved in apoptosis.[3][4][5] It has been primarily investigated for the treatment of liver diseases characterized by excessive apoptosis, such as liver transplant-associated ischemia-reperfusion injury and non-alcoholic steatohepatitis (NASH).[6][7][8][9] Clinical trials have demonstrated its potential to reduce liver injury and apoptosis markers.[6][10]

The fundamental difference in their mechanism—selective inhibition of an inflammatory caspase versus broad inhibition of apoptotic caspases—underpins their distinct therapeutic rationales and observed biological effects.

Mechanism of Action and Caspase Inhibition Profile

Pralnacasan is a prodrug that is converted to its active form, which acts as a potent and selective inhibitor of caspase-1.[2] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. By inhibiting caspase-1, Pralnacasan effectively blocks the release of these key inflammatory mediators.

IDN-6556, on the other hand, is an irreversible pan-caspase inhibitor. It covalently binds to the active site of multiple caspases, including the executioner caspases-3, -6, and -7, and initiator caspases-8 and -9, thereby blocking the execution of the apoptotic cell death program.[3][4][5]

Table 1: Caspase Inhibition Profile
FeaturePralnacasan (VX-740)IDN-6556 (Emricasan)
Target(s) Selective Caspase-1 (ICE)Pan-caspase (Caspases-1, -2, -3, -6, -7, -8, -9, -10)
Mechanism Reversible covalent inhibitorIrreversible covalent inhibitor[3]
Ki for Caspase-1 1.4 nM[11]Data not available
IC50 for Caspase-3 Data not available0.006 µM (in Jurkat E6-1 cells)[4]
Other IC50 Values Data not available0.025 µM (in JFas cells), 0.27 µM (in THP-1 cells)[4]

Preclinical and Clinical Efficacy

Pralnacasan in Osteoarthritis

A key preclinical study evaluated the efficacy of Pralnacasan in two murine models of osteoarthritis.[12] In a collagenase-induced osteoarthritis model, oral administration of Pralnacasan at 12.5 and 50 mg/kg twice daily significantly reduced joint damage by 13-22%.[12] In a spontaneous osteoarthritis model (STR/1N mice), a high dose of 4200 ppm in the diet also resulted in a significant reduction in osteoarthritis severity.[12] Furthermore, urinary markers of joint damage were significantly reduced in the high-dose group.[12]

IDN-6556 in Liver Diseases

IDN-6556 has been evaluated in both preclinical and clinical settings for liver diseases.

  • Human Liver Transplantation: A Phase II clinical trial investigated the effect of IDN-6556 on ischemia-reperfusion injury in liver transplant recipients.[6] The study found that administration of IDN-6556 in the organ storage and flush solutions led to a consistent reduction in liver cell apoptosis (measured by TUNEL and caspase 3/7 immunohistochemistry) and liver injury (measured by serum AST/ALT levels).[6]

  • Non-alcoholic Steatohepatitis (NASH): In a murine model of NASH induced by a high-fat diet, administration of Emricasan attenuated the 1.5-fold and 1.3-fold increases in caspase-3 and -8 activities, respectively.[7][8] This was accompanied by a reduction in hepatocyte apoptosis (a five-fold increase in the diet group was substantially attenuated), liver injury (reduced serum AST and ALT), inflammation, and fibrosis.[7][8][9]

Table 2: Summary of Key Efficacy Data
IndicationModelCompoundKey FindingsReference
Osteoarthritis Murine (collagenase-induced and spontaneous)PralnacasanSignificant reduction in joint damage (13-22%) and urinary markers of joint degradation.[12]
Liver Transplantation Human (Phase II clinical trial)IDN-6556Consistent reduction in liver cell apoptosis and serum AST/ALT levels.[6]
NASH Murine (high-fat diet)IDN-6556Attenuation of increased caspase-3 and -8 activities, reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis.[7][8][9]

Safety and Clinical Development Status

The clinical development of Pralnacasan was voluntarily suspended during Phase II trials. This decision was based on findings from an animal toxicity study that revealed liver abnormalities after nine months of exposure to high doses.

IDN-6556 has been evaluated in multiple clinical trials for liver diseases and has been generally well-tolerated in the studies cited.[10] However, a Phase 2b trial in patients with NASH and liver fibrosis was terminated, and further development for this indication has been discontinued.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of Pralnacasan and IDN-6556 are best understood by visualizing their target signaling pathways.

Pralnacasan_Pathway cluster_stimulus Inflammatory Stimulus (PAMPs/DAMPs) cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation Stimulus Stimulus Inflammasome Inflammasome Pro-Caspase-1 Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 IL-1b IL-1b Pro-IL-1b->IL-1b Cleavage Inflammation Inflammation IL-1b->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 Cleavage IL-18->Inflammation Pralnacasan Pralnacasan Pralnacasan->Caspase-1

Caption: Pralnacasan selectively inhibits Caspase-1 activation.

IDN6556_Pathway cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Extrinsic_Pathway->Initiator_Caspases Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Intrinsic_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis IDN6556 IDN6556 IDN6556->Initiator_Caspases IDN6556->Executioner_Caspases

Caption: IDN-6556 broadly inhibits initiator and executioner caspases.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental assays used to evaluate the efficacy of these inhibitors.

TUNEL_Workflow Start Start Tissue_Section Tissue Section Preparation Start->Tissue_Section Permeabilization Permeabilization Tissue_Section->Permeabilization TdT_Labeling TdT Enzyme and Labeled Nucleotides Permeabilization->TdT_Labeling Detection Detection (Fluorescence or Chromogenic) TdT_Labeling->Detection Microscopy Microscopy and Image Analysis Detection->Microscopy End End Microscopy->End

Caption: General workflow for TUNEL assay.

IHC_Workflow Start Start Tissue_Section Tissue Section Preparation Start->Tissue_Section Antigen_Retrieval Antigen Retrieval Tissue_Section->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (e.g., anti-Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Labeled) Primary_Ab->Secondary_Ab Detection Detection and Visualization Secondary_Ab->Detection End End Detection->End

Caption: General workflow for Immunohistochemistry (IHC).

AST_ALT_Workflow Start Start Blood_Sample Blood Sample Collection Start->Blood_Sample Serum_Separation Serum Separation Blood_Sample->Serum_Separation Enzymatic_Assay Enzymatic Assay (Spectrophotometric) Serum_Separation->Enzymatic_Assay Data_Analysis Data Analysis Enzymatic_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for serum AST/ALT measurement.

Detailed Experimental Protocols

Pralnacasan in Murine Osteoarthritis Model[12]
  • Collagenase-Induced Osteoarthritis Model:

    • Animals: Female Balb/c mice.

    • Induction: Osteoarthritis was induced by intra-articular injection of collagenase into the knee joint.

    • Treatment: Pralnacasan was administered orally by gavage at doses of 0, 12.5, 25, and 50 mg/kg twice a day.

    • Assessment: Joint damage was assessed using a semi-quantitative histopathological score.

  • Spontaneous Osteoarthritis Model:

    • Animals: Male STR/1N mice, which spontaneously develop osteoarthritis.

    • Treatment: Pralnacasan was administered ad libitum in the food at concentrations of 0, 700, and 4200 ppm.

    • Assessment:

      • Joint damage was assessed by a semi-quantitative histopathological score.

      • Urinary levels of collagen cross-links (hydroxylysylpyridinoline and lysylpyridinoline) were determined by high-pressure liquid chromatography at baseline and after 3 and 6 weeks of treatment.

IDN-6556 in Human Liver Transplantation[7]
  • Study Design: A Phase II, multi-center, randomized, placebo-controlled, double-blinded, parallel-group study.

  • Subjects: Adult liver transplant recipients.

  • Treatment Groups:

    • Group 1: Placebo in organ storage/flush and placebo to the recipient.

    • Group 2: 15 µg/mL IDN-6556 in organ storage/flush and placebo to the recipient.

    • Group 3: 5 µg/mL IDN-6556 in organ storage/flush and 0.5 mg/kg to the recipient.

    • Group 4: 15 µg/mL IDN-6556 in organ storage/flush and 0.5 mg/kg to the recipient.

  • Assessments:

    • Apoptosis:

      • Serum concentrations of the apoptosis-associated cytokeratin 18 fragment M30.

      • TUNEL assay on liver biopsy specimens.

      • Caspase 3/7 immunohistochemistry on liver biopsy specimens.

    • Liver Injury: Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) determinations.

IDN-6556 in Murine NASH Model[8][9]
  • Animals: C57/BL6J mice.

  • Induction of NASH: Mice were fed a high-fat diet (HFD) for 20 weeks.

  • Treatment: Mice were treated with either vehicle or Emricasan (IDN-6556).

  • Assessments:

    • Hepatocyte Apoptosis:

      • TUNEL assay on liver tissue.

      • Caspase-3 and -8 activity assays on liver lysates.

    • Liver Injury and Inflammation:

      • Serum AST and ALT levels.

      • NAFLD activity score (NAS) based on liver histology.

      • Quantitative reverse-transcription polymerase chain reaction (qPCR) for inflammatory cytokines (IL-1β, TNF-α) and chemokines (MCP-1, CXCL2) in the liver.

    • Hepatic Fibrosis:

      • Immunohistochemistry for α-smooth muscle actin (αSMA) as a marker of hepatic stellate cell activation.

      • Sirius red staining for collagen deposition.

      • Hydroxyproline content in the liver.

      • qPCR for profibrogenic cytokines.

Conclusion

Pralnacasan and IDN-6556 represent two distinct strategies for targeting caspases. Pralnacasan's high selectivity for caspase-1 makes it a targeted anti-inflammatory agent, though its development was hampered by safety concerns. IDN-6556's broad-spectrum caspase inhibition provides a potent anti-apoptotic effect, which has shown promise in the context of acute liver injury. The choice between a selective or a pan-caspase inhibitor depends critically on the specific pathology being targeted. For inflammatory diseases driven by IL-1β and IL-18, a selective caspase-1 inhibitor like Pralnacasan may be advantageous. In contrast, for conditions characterized by widespread apoptosis, a pan-caspase inhibitor such as IDN-6556 may be more effective. The data presented here underscore the importance of understanding the specific roles of individual caspases in different disease states to guide the development of future caspase-targeted therapies.

References

Evaluating the Specificity of Pralnacasan in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pralnacasan, a potent caspase-1 inhibitor, with other relevant alternatives. The focus is on evaluating its specificity in complex biological samples, supported by experimental data and detailed methodologies. This document aims to be an objective resource for researchers and professionals in the field of drug development.

Introduction to Pralnacasan and Caspase-1 Inhibition

Pralnacasan (VX-740) is an orally bioavailable prodrug of a non-peptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a key mediator of inflammation, responsible for the proteolytic activation of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4] Inhibition of caspase-1 is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and osteoarthritis.[1][5] Pralnacasan was advanced to Phase II clinical trials for the treatment of rheumatoid arthritis.[1][2] However, its development was halted due to liver abnormalities observed in long-term animal toxicity studies at high doses.[1][2] Despite this setback, the study of Pralnacasan and its analogs continues to provide valuable insights into the development of specific caspase inhibitors.

Comparative Analysis of Caspase-1 Inhibitors

The specificity of a drug is a critical factor in its safety and efficacy profile. Off-target effects can lead to unforeseen toxicities, as was the case with Pralnacasan. This section compares the specificity of Pralnacasan with another well-characterized caspase-1 inhibitor, Belnacasan (VX-765).

Inhibitor Target IC50 / Ki Selectivity Profile Clinical Development Status
Pralnacasan (VX-740) Caspase-1IC50: 1.3 nM[6]Reversible inhibitor. Preclinical studies showed micromolar inhibition of caspase-3 and -8.[6]Discontinued (Phase II) due to liver toxicity in animal studies.[1][2][7]
Belnacasan (VX-765) Caspase-1Ki: 0.8 nM[8][9]Prodrug of VRT-043198. Also inhibits caspase-4 (Ki: <0.6 nM).[8][9] Does not significantly affect the release of other cytokines like IL-1α, TNF-α, IL-6, and IL-8.[8]Investigated for epilepsy and psoriasis; development for these indications has been discontinued.[6][10][11]
Emricasan (IDN-6556) Pan-caspaseIrreversibleBroad-spectrum caspase inhibitor.Terminated clinical development for liver diseases due to undisclosed reasons.[7]

Experimental Protocols for Specificity Evaluation

Assessing the specificity of an inhibitor in a complex biological environment is crucial. Below are detailed methodologies for key experiments that can be employed to evaluate the specificity of compounds like Pralnacasan.

Enzyme Inhibition Assay

This assay is fundamental for determining the potency and selectivity of an inhibitor against a panel of purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pralnacasan and its analogs against a panel of caspases (e.g., caspase-1, -3, -4, -5, -8, -9).

Materials:

  • Purified recombinant human caspases

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1)

  • Test compounds (Pralnacasan, analogs, and control inhibitors)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the purified caspase enzyme to each well of the microplate, followed by the test compound.

  • Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Calculate the initial reaction velocities.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14]

Objective: To confirm that Pralnacasan binds to and stabilizes caspase-1 in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., THP-1 monocytes)

  • Pralnacasan and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against caspase-1 and a secondary antibody

Procedure:

  • Treat cultured cells with Pralnacasan or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).[15]

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble caspase-1 in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]

Proteomic Profiling for Off-Target Identification

This unbiased approach helps to identify potential off-target proteins of an inhibitor on a proteome-wide scale.

Objective: To identify proteins, other than caspase-1, that interact with Pralnacasan in a complex biological sample.

Materials:

  • Cell lysate or tissue homogenate

  • Pralnacasan-derived affinity probe (e.g., Pralnacasan linked to a solid support or a tag for pulldown)

  • Control beads (without the inhibitor)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Incubate the cell lysate with the Pralnacasan affinity probe and control beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that specifically bind to the Pralnacasan probe by comparing the results with the control pulldown.[17][18][19]

Visualizing Pathways and Workflows

Signaling Pathway of Caspase-1 Activation and Inhibition

Caspase1_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation Pralnacasan Pralnacasan Pralnacasan->Casp1 inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of Pralnacasan.

Experimental Workflow for Inhibitor Specificity Profiling

Specificity_Workflow start Start: Test Compound (e.g., Pralnacasan) biochemical_assay Biochemical Assay (Enzyme Inhibition) start->biochemical_assay cetsa Cell-Based Assay (CETSA) start->cetsa proteomics Proteomic Profiling (Affinity Pulldown-MS) start->proteomics ic50 Determine IC50 vs. Panel of Caspases biochemical_assay->ic50 specificity_profile Comprehensive Specificity Profile ic50->specificity_profile target_engagement Confirm Target Engagement in Intact Cells cetsa->target_engagement target_engagement->specificity_profile off_target Identify Potential Off-Targets proteomics->off_target off_target->specificity_profile

Caption: A logical workflow for comprehensively evaluating inhibitor specificity.

Conclusion

Pralnacasan, while ultimately unsuccessful in clinical development, remains a valuable tool for understanding the intricacies of caspase-1 inhibition. The evaluation of its specificity, and that of other caspase inhibitors, requires a multi-faceted approach. By combining traditional enzyme inhibition assays with modern cell-based and proteomic techniques, researchers can build a comprehensive profile of a compound's interactions within a complex biological system. This rigorous evaluation is paramount for the development of safer and more effective targeted therapies. The methodologies and comparative data presented in this guide offer a framework for such an evaluation, aiding in the critical decision-making processes of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Pralnacasan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Pralnacasan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Disposal must be conducted through an approved waste disposal plant.[1] This guide provides detailed procedures to ensure the safe and compliant disposal of Pralnacasan waste in research and drug development settings.

This document outlines the essential operational and logistical steps for the proper disposal of Pralnacasan, a potent caspase-1 inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.

I. Pralnacasan Hazard Profile and Disposal Data

All personnel handling Pralnacasan should be familiar with its hazard profile. The following table summarizes key quantitative and qualitative data relevant to its disposal.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant[1]
Molecular Formula C26H29N5O7[1]
Molecular Weight 523.54 g/mol [1]
CAS Number 192755-52-5[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

II. Experimental Protocols: Decontamination of Empty Containers

To render an empty container that held Pralnacasan non-hazardous, a triple-rinse procedure is required. The rinsate must be collected and disposed of as hazardous waste.

Methodology:

  • Select a solvent capable of dissolving Pralnacasan (e.g., DMSO, ethanol).

  • For each rinse, add a volume of the chosen solvent equal to approximately 5-10% of the container's volume.

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate into a designated hazardous waste container for Pralnacasan.

  • Repeat this process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface or remove the original labels before disposing of the container as regular laboratory glass or plastic waste.

III. Standard Operating Procedure for Pralnacasan Waste Disposal

This step-by-step guide outlines the process for the safe disposal of Pralnacasan from the point of generation to its final collection.

1. Waste Identification and Segregation:

  • Pralnacasan Waste Streams:

    • Solid Waste: Unused or expired Pralnacasan powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that has come into direct contact with the solid compound.

    • Liquid Waste: Solutions containing Pralnacasan, including stock solutions, experimental media, and the rinsate from the decontamination of empty containers.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with Pralnacasan.

  • Segregation:

    • Do not mix Pralnacasan waste with other chemical waste streams unless they are compatible.

    • Aqueous waste should be collected separately from organic solvent waste.

    • Keep solid and liquid Pralnacasan waste in separate, dedicated containers.

2. Waste Containment:

  • Containers:

    • Use only containers that are compatible with the waste being collected (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).

    • Ensure all containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

    • For liquid waste, it is best practice to use a secondary containment tray to prevent the spread of potential spills.

3. Waste Labeling:

  • All Pralnacasan waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Pralnacasan"

    • The specific contents, including any solvents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., harmful, hazardous to the environment).

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.

4. Storage:

  • Store Pralnacasan waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure that incompatible waste types within the SAA are physically separated.

  • Keep waste containers closed at all times, except when adding waste.

5. Disposal Request:

  • Once a waste container is full, or if it has been in storage for a designated period (typically not exceeding one year), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do not pour any Pralnacasan waste down the drain.

IV. Visual Workflow for Pralnacasan Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Pralnacasan.

PralnacasanDisposalWorkflow start Pralnacasan Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_solid Is the waste solid? is_sharp->is_solid No sharps_container Place in designated sharps container for Pralnacasan waste is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in designated solid waste container for Pralnacasan is_solid->solid_container Yes liquid_container Place in designated liquid waste container for Pralnacasan is_liquid->liquid_container Yes label_waste Ensure container is properly labeled as Hazardous Waste sharps_container->label_waste solid_container->label_waste liquid_container->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste ehs_pickup Contact EHS for waste pickup store_waste->ehs_pickup

Caption: Pralnacasan Waste Disposal Workflow.

References

Safeguarding Research: A Comprehensive Guide to Handling Pralnacasan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling of Pralnacasan, a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE/caspase-1). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment and prevent hazardous exposure.

Pralnacasan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory.

Essential Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE is required at all times when handling Pralnacasan in powder or solution form. These recommendations are based on general guidelines for handling hazardous drugs and specific information for similar chemical compounds.[2][3][4][5]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[2]
Eye Protection Chemical safety goggles with side shields.Protects eyes from splashes and aerosols.[5]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder form to prevent inhalation.[3][4]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[2]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is necessary to minimize the risk of exposure and contamination during routine laboratory operations.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store Pralnacasan in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Preparation and Handling
  • All handling of Pralnacasan powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation of dust and aerosols.[1][4]

  • Wash hands thoroughly with soap and water before donning and after removing PPE.[2]

  • Avoid eating, drinking, or smoking in areas where Pralnacasan is handled.[1]

Spill Management
  • In case of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, collect the spillage.[1] For powder spills, gently cover with absorbent material to avoid generating dust. For liquid spills, absorb with an inert material.

  • Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

Experimental Protocol: Preparation of a Pralnacasan Dosing Solution

The following is a detailed methodology for the preparation of a Pralnacasan solution for in vivo studies, adapted from publicly available protocols.

Materials:

  • Pralnacasan powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile vials and syringes

  • Appropriate PPE

Procedure:

  • In a chemical fume hood, weigh the required amount of Pralnacasan powder.

  • Prepare a stock solution by dissolving Pralnacasan in DMSO.

  • To prepare a 1 mL working solution as an example, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Aliquot the final solution into sterile vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Disposal Plan: Managing Pralnacasan Waste

Pralnacasan is very toxic to aquatic life, and therefore, proper disposal is critical to prevent environmental contamination.[1]

  • Chemical Waste: All unused Pralnacasan powder, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, vials) must be disposed of as hazardous chemical waste.

  • Waste Containers: Collect all Pralnacasan waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of Pralnacasan down the drain.

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of in the regular trash.

Mechanism of Action: Pralnacasan and the Caspase-1 Signaling Pathway

Pralnacasan is a potent inhibitor of Caspase-1, an enzyme that plays a crucial role in the inflammatory response. Caspase-1 is activated within a multi-protein complex called the inflammasome, which assembles in response to various stimuli, including pathogens and cellular stress signals. Once activated, Caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active forms, which are then secreted from the cell to propagate the inflammatory signal. Pralnacasan blocks this process by inhibiting the enzymatic activity of Caspase-1, thereby reducing the production of active IL-1β and IL-18.

Pralnacasan_Mechanism_of_Action Stimuli Pathogen or Danger Signals (PAMPs/DAMPs) Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimuli->Inflammasome activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Pralnacasan Pralnacasan Pralnacasan->Casp1 inhibits IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation promotes

Pralnacasan inhibits Caspase-1, blocking pro-inflammatory cytokine processing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.